(R)-DM4-SPDP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H61ClN4O14S2 |
|---|---|
分子量 |
981.6 g/mol |
IUPAC 名称 |
[(2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12-/t26-,27+,31?,32-,33+,40+,44+,45+/m1/s1 |
InChI 键 |
VCCMUJGGUQZUOZ-ALCHNAQPSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@@](O2)([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C\C=C/[C@H]([C@]4(CC1OC(=O)N4)O)OC)/C)OC)Cl)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-DM4-SPDP: A Core Component of Modern Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DM4-SPDP is a pivotal drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs), a rapidly advancing class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and the experimental protocols essential for its synthesis, conjugation, and evaluation. Quantitative data on the in vitro efficacy and preclinical pharmacokinetics of DM4-containing ADCs are presented in structured tables for clear comparison. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to visually articulate the complex biological and chemical processes involved.
Introduction to this compound
This compound is a conjugate molecule composed of two key components: (R)-DM4, a potent maytansinoid-based cytotoxic agent, and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), a heterobifunctional crosslinker. In the architecture of an ADC, the SPDP linker serves to covalently attach the DM4 payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The resulting ADC is designed to selectively deliver the highly toxic DM4 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
1.1. (R)-DM4: The Cytotoxic Payload
(R)-DM4, also known as ravtansine, is a synthetic derivative of maytansine, a natural product isolated from the plant Maytenus ovatus. Maytansinoids are potent anti-mitotic agents that exert their cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division. DM4's structural modifications, including the introduction of a thiol group, enable its conjugation to linkers for ADC development.
1.2. SPDP: The Cleavable Linker
SPDP is a short-chain crosslinker containing two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The pyridyldithiol group reacts with sulfhydryl (thiol) groups, such as the one present in DM4, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the intracellular space of tumor cells, leading to the release of the active DM4 payload.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing this compound relies on a multi-step process that begins with targeted delivery and culminates in cancer cell death.
2.1. Cellular Uptake and Payload Release
An ADC armed with this compound circulates in the bloodstream until it encounters and binds to its specific target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The complex is then trafficked to endosomes and subsequently lysosomes. Inside the lysosome, the acidic environment and the presence of reducing agents, such as glutathione, facilitate the cleavage of the disulfide bond within the SPDP linker. This cleavage releases the DM4 payload into the cytoplasm of the cancer cell.
2.2. Microtubule Disruption and Apoptosis Induction
Once released, DM4 binds to tubulin, the protein subunit of microtubules. This binding disrupts microtubule dynamics by inhibiting their polymerization. The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing the cell from undergoing mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
2.3. The Bystander Effect
A key advantage of using a cleavable linker like SPDP is the potential for a "bystander effect." After the DM4 payload is released within the target cancer cell, its lipophilic nature allows it to diffuse across the cell membrane and into neighboring, antigen-negative cancer cells. This bystander killing mechanism enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of DM4-Containing ADCs in Various Cancer Cell Lines
| ADC Target | Cancer Cell Line | IC50 (ng/mL) | Reference |
| CD38 | MM1S (Multiple Myeloma) | 0.88 µg/mL | [1] |
| HER2 | N87 (Gastric) | 13 - 43 | [2] |
| HER2 | BT474 (Breast) | 13 - 43 | [2] |
| HER2 | HCC1954 (Breast) | < 173 | [2] |
| HER2 | MDA-MB-361-DYT2 (Breast) | 77 (for DAR ≥ 3.5) | [2] |
| HER2 | MDA-MB-453 (Breast) | DAR Dependent | [2] |
| HER2 | JIMT1 (Breast) | DAR Dependent | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of DM4-Containing ADCs
| ADC | Animal Model | Dose | Clearance (CL) | Half-life (t1/2) | Volume of Distribution (Vd) | Reference |
| Trastuzumab-DM4 | Mouse | 3 mg/kg | Not Reported | Not Reported | Not Reported | [3] |
| Generic DM4-ADC | Mouse | Not Specified | Slow | Long | Low | [3] |
Note: Comprehensive pharmacokinetic data for a wide range of specific DM4-ADCs is limited in the public domain. The provided information reflects general characteristics observed in preclinical studies.
Experimental Protocols
4.1. Synthesis of Dara-DM4 (Anti-CD38 ADC)
This protocol describes the synthesis of an anti-CD38 antibody-drug conjugate, Dara-DM4, by conjugating Daratumumab with DM4 using the SPDP linker.[1]
Materials:
-
Daratumumab (20 mg/mL)
-
DM4 (5 mM stock solution in DMSO)
-
SPDP (5 mM stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate (NaHCO3), 1 M
-
Zeba™ Spin Desalting Columns
Procedure:
-
Antibody Modification with SPDP:
-
In a microcentrifuge tube, mix 40 µL of Daratumumab (20 mg/mL), 5.6 µL of SPDP stock solution (5 mM), 280 µL of PBS (pH 7.4), and 80 µL of NaHCO3 (1 M).
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Purify the resulting Dara-SPDP intermediate by passing the reaction mixture through a Zeba™ Spin Desalting Column according to the manufacturer's instructions to remove excess SPDP.
-
-
Conjugation of DM4 to Dara-SPDP:
-
To the purified Dara-SPDP solution, add 5.6 µL of the DM4 stock solution (5 mM).
-
Incubate the mixture at 4°C for 18 hours.
-
Purify the final Dara-DM4 conjugate using a Zeba™ Spin Desalting Column to remove unconjugated DM4 and other reaction byproducts.
-
The final concentration of the Dara-DM4 conjugate is typically around 2 mg/mL.
-
4.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of DM4-containing ADCs on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., MM1S for Dara-DM4)
-
Complete cell culture medium
-
DM4-containing ADC
-
Control antibody (unconjugated)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-containing ADC and the control antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
After the 72-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
4.3. Co-culture Bystander Effect Assay
This protocol is designed to measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of a DM4-containing ADC.[4]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
DM4-containing ADC
-
96-well plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1).
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-containing ADC.
-
Add the diluted ADC to the co-culture wells and the control wells containing only Ag- cells.
-
Incubate the plate for a defined period (e.g., 72-96 hours).
-
-
Data Analysis:
-
Measure the fluorescence signal in each well using a fluorescence plate reader.
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander (Ag-) cells.
-
Mandatory Visualizations
Caption: Cellular Mechanism of Action of a DM4-ADC.
Caption: General Workflow for DM4-ADC Synthesis.
Caption: DM4-Induced Apoptosis Signaling Pathway.
References
- 1. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-DM4-SPDP: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4-SPDP is a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its synthesis, mechanism of action, and the experimental protocols for its use. This compound is comprised of two key components: (R)-DM4, a highly potent maytansinoid payload, and SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), a cleavable linker.[1] The strategic combination of a potent cytotoxic agent with a linker that facilitates its targeted delivery and release within cancer cells is fundamental to the efficacy of ADCs.[2]
DM4, a derivative of maytansine, exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells.[5] The SPDP linker is a short-chain, heterobifunctional crosslinker containing an NHS-ester and a pyridyldithiol reactive group.[6][7] This design allows for the conjugation of the linker to primary amines on an antibody and the subsequent attachment of the thiol-containing DM4 payload via a disulfide bond.[6] This disulfide bond is engineered to be stable in the bloodstream but is readily cleaved in the reducing environment of the tumor cell, ensuring the targeted release of the active DM4 payload.[5][8]
This guide will delve into the quantitative properties of this compound, provide detailed experimental methodologies for its synthesis and evaluation, and present visual diagrams of its mechanism of action and experimental workflows to aid in the understanding and application of this important ADC component.
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of this compound and its resulting ADCs are critical for their development and therapeutic efficacy. These properties influence the stability, solubility, and in vivo behavior of the conjugate.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H61ClN4O14S2 | [][10] |
| Molecular Weight | 981.57 g/mol | [][10] |
| Appearance | Solid | [11] |
| Solubility | Soluble in DMSO | [11] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [11] |
| Stability | The disulfide bond is generally stable in vitro but is cleaved under reducing conditions (e.g., intracellularly). The compound is unstable in solution and should be freshly prepared. | [3][] |
In Vitro Cytotoxicity of DM4
The cytotoxic potency of DM4 is a key determinant of its effectiveness as an ADC payload. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KB | Head and Neck Cancer | Sub-nanomolar | [12] |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.[2]
Pharmacokinetics of DM4-containing ADCs
The pharmacokinetic profile of an ADC determines its distribution, metabolism, and excretion, which in turn affects its efficacy and toxicity.
| ADC Analyte | Parameter | Value | Species | Reference |
| 1959-sss/DM4 (intact ADC) | Initial circulating quantity | ~25-30% of administered dose at 8h | Mouse | [13] |
| Released DM4 payload | Half-life in metastatic tissue | ~5.6 hours | Mouse | [13] |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, linker, and experimental model.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, purification, and characterization of this compound containing ADCs.
Protocol 1: Synthesis of a DM4-ADC using SPDP Linker
This protocol outlines a two-step process for the conjugation of DM4 to a monoclonal antibody (mAb) using the SPDP linker.[14]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
-
DM4
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO3)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
Procedure:
Step 1: Antibody Modification with SPDP
-
Prepare SPDP Stock Solution: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM. Prepare this solution immediately before use.[8]
-
Reaction Setup: In a reaction tube, combine the antibody solution (e.g., 40 μL of 20 mg/mL Daratumumab), 280 μL of PBS (pH 7.4), and 80 μL of 1 M NaHCO3.[14]
-
Add SPDP: Add a calculated molar excess of the SPDP stock solution to the antibody solution. For example, add 5.6 μL of 5 mM SPDP stock solution.[14] The molar ratio of SPDP to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[8]
-
Purification: Remove excess, unreacted SPDP using a desalting column equilibrated with PBS (pH 7.4).[14] The resulting product is the SPDP-modified antibody (mAb-SPDP).
Step 2: Conjugation of DM4 to mAb-SPDP
-
Prepare DM4 Stock Solution: Dissolve DM4 in anhydrous DMSO to a final concentration of 5 mM.[14]
-
Conjugation Reaction: To the purified mAb-SPDP solution, add a molar excess of the DM4 stock solution. For example, add 5.6 μL of 5 mM DM4.[14]
-
Incubation: Incubate the reaction mixture at 4°C for 18 hours.[14]
-
Final Purification: Purify the resulting DM4-ADC from unreacted DM4 and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[14]
-
Characterization: Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic potency of a DM4-ADC.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
DM4-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody) in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and untreated cells (vehicle control).[2]
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization of Formazan (B1609692): Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15-20 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[2]
Visualizing Key Processes
Graphical representations of the signaling pathway and experimental workflow can facilitate a deeper understanding of the this compound system.
DM4 Mechanism of Action: Inhibition of Tubulin Polymerization
DM4 exerts its potent cytotoxic effect by binding to tubulin and disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4][5] This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5]
Figure 1. Signaling pathway of DM4-mediated inhibition of tubulin polymerization and induction of apoptosis.
Experimental Workflow: DM4-ADC Synthesis and Purification
The synthesis of a DM4-ADC is a multi-step process that requires careful control of reaction conditions and thorough purification to ensure a homogenous and effective therapeutic agent.
Figure 2. General workflow for the synthesis and purification of a DM4-ADC using an SPDP linker.
References
- 1. KDM4A serves as an α-tubulin demethylase regulating microtubule polymerization and cell mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Evaluation of Anti-CD38 Antibody Drug Conjugate Based on Daratumumab and Maytansinoid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of the DM4 Maytansinoid Payload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques and biological assays for the characterization of the DM4 maytansinoid payload and its corresponding antibody-drug conjugates (ADCs). Detailed methodologies, data interpretation, and visualizations are presented to support researchers and drug development professionals in this field.
Core Chemical and Biological Properties of DM4
DM4, also known as ravtansine, is a potent microtubule-targeting agent and a derivative of maytansine.[] It is designed with a thiol group to enable covalent attachment to monoclonal antibodies through various linker chemistries.[][2] The primary mechanism of action of DM4 involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine) is presented in Table 1.[5][6][7]
| Property | Value | Reference(s) |
| CAS Number | 796073-69-3 | [5] |
| Molecular Formula | C38H54ClN3O10S | [6] |
| Molecular Weight | 780.37 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 185-187 °C (decomposed) | [7] |
| Solubility | Soluble in DMSO; slightly soluble in chloroform (B151607) and methanol. | [2] |
| pKa | 9.82 ± 0.70 (Predicted) | [7] |
Mechanism of Action and Signaling Pathway
The cytotoxic effect of a DM4-containing ADC is initiated by the binding of the antibody to its target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest.[][3] This prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle.[8] This arrest is a key trigger for the downstream apoptotic signaling cascade. The process involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[9][10][11] Pro-apoptotic members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria.[12][13] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[14] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological changes associated with apoptosis.[14][15]
Synthesis and Conjugation of DM4
The synthesis of DM4 is a multi-step process that starts from maytansinol.[16] A key intermediate is N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine, which is coupled to maytansinol. The resulting diastereomers are separated, and the desired isomer is reduced to yield the thiol-containing DM4.[16]
DM4 is commonly conjugated to monoclonal antibodies through linkers that react with the thiol group of DM4 and primary amines (e.g., lysine (B10760008) residues) or engineered cysteines on the antibody. A widely used linker is SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), which forms a disulfide bond that is cleavable in the reducing environment of the cell.[2][17]
References
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 5. adcreview.com [adcreview.com]
- 6. N2'-Deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine(DM4) CAS 796073-69-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 8. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Bcl‐2 family proteins in apoptosis: apoptosomes or mitochondria? | Semantic Scholar [semanticscholar.org]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to SPDP Linker Chemistry and Stability for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the principles, stability, and practical application of SPDP crosslinkers in bioconjugation, tailored for professionals in research and drug development. This document provides a comprehensive overview of the chemistry of Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), detailing its mechanism of action, stability under various conditions, and explicit experimental protocols.
Core Principles of SPDP Linker Chemistry
SPDP is a heterobifunctional crosslinking reagent widely utilized for covalently linking molecules, particularly in the construction of antibody-drug conjugates (ADCs) and other bioconjugates.[1][2][] Its utility stems from its two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecules, typically a protein and a payload molecule.
The NHS ester end of the SPDP molecule reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of proteins and antibodies, to form a stable amide bond.[1] This reaction is most efficient in a pH range of 7 to 8.[2][4] It is important to use buffers that do not contain primary amines, such as phosphate, carbonate/bicarbonate, or borate (B1201080) buffers, to avoid competing reactions.[2][4] The stability of the NHS ester is pH-dependent, with a half-life of several hours at pH 7, which decreases to less than 10 minutes at pH 9 due to hydrolysis.[2][4]
The 2-pyridyldithio group at the other end of the SPDP linker reacts with free sulfhydryl (thiol) groups to form a disulfide bond.[1] This reaction also proceeds optimally at a pH between 7 and 8.[4] A key feature of this reaction is the release of pyridine-2-thione, which can be monitored spectrophotometrically by measuring the absorbance at 343 nm to quantify the extent of the conjugation reaction.[1][4]
The disulfide bond formed is cleavable under reducing conditions, a property that is central to the application of SPDP in drug delivery systems.[1] This allows for the release of a conjugated payload within the reducing environment of the cell, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[5][6]
Stability of the SPDP Linker
The stability of the SPDP linker is a critical factor in the design of bioconjugates, particularly for in vivo applications such as ADCs. The ideal linker must be stable enough to prevent premature release of the payload in systemic circulation, yet be efficiently cleaved at the target site.[5]
Stability in Plasma
The disulfide bond of the SPDP linker is relatively stable in the oxidizing environment of the bloodstream.[5][6] However, it can be susceptible to cleavage by free thiols present in plasma. The stability of disulfide linkers in vivo is influenced by factors such as steric hindrance around the disulfide bond.[5] Disulfide linkers with less steric hindrance, like SPDP, tend to have faster clearance rates compared to more sterically hindered disulfide linkers.[5] For instance, in a study comparing anti-HER2 ADCs with different disulfide linkers, the ADC with the SPDP-DM1 linker (least hindered) showed the fastest clearance.[5]
pH-Dependent Stability
The stability of the two reactive ends of the SPDP linker is influenced by pH. As mentioned, the NHS ester is prone to hydrolysis at higher pH values.[2][4] The disulfide bond itself is generally stable across a range of physiological pH values but its cleavage by reducing agents is pH-dependent.
Stability in Reducing Environments
The disulfide bond of the SPDP linker is designed to be cleaved in the reducing intracellular environment. The concentration of glutathione, a key intracellular reducing agent, is significantly higher inside cells (millimolar concentrations) compared to the bloodstream (micromolar concentrations). This differential provides a mechanism for targeted payload release.[5][6]
The cleavage of the disulfide bond can also be achieved in vitro using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4] The rate and selectivity of this cleavage can be controlled by adjusting the pH. For selective cleavage of the SPDP linker's disulfide bond without affecting the native disulfide bonds within a protein, the reaction can be carried out with 25 mM DTT at a pH of 4.5.[] For more efficient, non-selective cleavage, a pH range of 7-9 is optimal for DTT.[4] TCEP is effective over a broader pH range of 1.5 to 8.5.[7]
Quantitative Stability Data Summary
While precise half-life data for SPDP linkers under various conditions is not extensively consolidated in the readily available literature, the following table summarizes the key stability characteristics based on comparative studies and established chemical principles.
| Condition | Linker Component | Stability Profile | Key Influencing Factors |
| Plasma (in vivo) | Disulfide Bond | Moderately Stable | Susceptible to cleavage by free thiols. Stability is lower compared to more sterically hindered disulfide linkers and non-cleavable linkers like thioether bonds.[5] |
| High pH (>8) | NHS Ester | Low | Increased rate of hydrolysis, leading to inactivation of the amine-reactive functionality.[2][4] |
| Reducing Environment (e.g., intracellular, presence of DTT/TCEP) | Disulfide Bond | Low (Cleavable) | Readily cleaved by reducing agents like glutathione, DTT, and TCEP, leading to payload release.[5][6] |
| Acidic pH (e.g., 4.5) with Reducing Agent (DTT) | Disulfide Bond | Selectively Cleavable | Allows for preferential cleavage of the SPDP disulfide bond over native protein disulfide bonds.[] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of SPDP chemistry in research and drug development. Below are protocols for key experiments involving SPDP linkers.
Protocol for Protein Modification with SPDP
This protocol describes the modification of a protein containing primary amines with SPDP to introduce a pyridyldithio group.
Materials:
-
Protein to be modified (e.g., antibody at 1-10 mg/mL)
-
SPDP reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Borate, or HEPES buffer at pH 7.2-8.0 (must be free of primary amines).[2]
-
Desalting column
Procedure:
-
Prepare SPDP Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of SPDP in anhydrous DMSO or DMF.[2] For example, to make a 20 mM solution of SPDP (MW = 312.36 g/mol ), dissolve 6.25 mg in 1 mL of anhydrous DMSO.
-
Protein Preparation: Ensure the protein is in the appropriate reaction buffer at a concentration of 1-10 mg/mL.[2]
-
Conjugation Reaction: Add the SPDP stock solution to the protein solution with gentle mixing. A typical molar excess of SPDP to protein is 20:1, but this should be optimized for the specific application.[2] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8]
-
Removal of Excess SPDP: Remove the unreacted SPDP and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the desired buffer.[8]
Protocol for Conjugation of a Thiol-Containing Molecule to an SPDP-Modified Protein
This protocol outlines the second step of the conjugation, where a molecule with a free sulfhydryl group is reacted with the SPDP-modified protein.
Materials:
-
SPDP-modified protein
-
Thiol-containing molecule
-
Conjugation Buffer: PBS or other suitable buffer at pH 7-8.
Procedure:
-
Prepare Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the conjugation buffer.
-
Conjugation Reaction: Mix the SPDP-modified protein with the thiol-containing molecule. The molar ratio should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Monitoring the Reaction (Optional): The release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm.[4]
-
Purification: Purify the final conjugate from unreacted components using an appropriate method, such as size-exclusion chromatography.[9]
Protocol for Cleavage of the SPDP Disulfide Bond
This protocol describes the cleavage of the disulfide bond in an SPDP-linked conjugate using DTT.
Materials:
-
SPDP-linked conjugate
-
Dithiothreitol (DTT)
-
Cleavage Buffer: For selective cleavage, use 0.1 M sodium acetate (B1210297) buffer at pH 4.5. For general cleavage, use a buffer at pH 7-9.[4][10]
-
Desalting column
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in deoxygenated water.[10]
-
Reaction Setup: Dissolve the SPDP-linked conjugate in the chosen cleavage buffer to a concentration of 1-5 mg/mL.[10]
-
Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 20-50 mM.[10]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[10] For complete reduction, longer incubation times or a temperature of 37°C may be necessary.[10]
-
Buffer Exchange: If required for downstream applications, immediately remove the DTT using a desalting column.[10]
Protocol for Assessing the Stability of SPDP-Linked ADCs in Plasma
This protocol provides a general workflow for evaluating the in vitro stability of an SPDP-linked ADC in plasma using LC-MS.
Materials:
-
SPDP-linked ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
In Vitro Plasma Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation for Intact ADC Analysis:
-
Isolate the ADC from the plasma aliquots using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
-
LC-MS Analysis: Analyze the intact ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the DAR over time indicates linker cleavage.
Visualizations
The following diagrams illustrate the key chemical reactions, experimental workflows, and a representative signaling pathway involving SPDP-linked conjugates.
Chemical Reactions
Caption: Chemical reactions of SPDP linker conjugation and cleavage.
Experimental Workflow
Caption: General experimental workflow for bioconjugation using an SPDP linker.
Signaling Pathway of an SPDP-Linked ADC
Caption: Mechanism of action of a disulfide-linked antibody-drug conjugate.
References
- 1. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brentuximab vedotin - Wikipedia [en.wikipedia.org]
- 4. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. adcreview.com [adcreview.com]
The Role of (R)-DM4-SPDP in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the drug-linker, (R)-DM4-SPDP, in the design and development of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols necessary for its successful implementation in targeted cancer therapy.
Introduction to this compound in ADCs
Antibody-drug conjugates are a revolutionary class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] This targeted delivery approach aims to enhance the therapeutic window of potent payloads by minimizing systemic exposure and associated toxicities.[2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC.
This compound is a drug-linker conjugate that plays a pivotal role in the construction of modern ADCs.[4] It comprises two key functional units:
-
(R)-DM4: A highly potent maytansinoid derivative that acts as the cytotoxic payload.
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A heterobifunctional crosslinker that facilitates the covalent attachment of DM4 to the antibody.[5]
The maytansinoid DM4 is a potent inhibitor of tubulin polymerization, a crucial process for microtubule formation and mitotic spindle assembly.[6][7] By disrupting microtubule dynamics, DM4 induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[7][8] The SPDP linker provides a cleavable disulfide bond, which is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, releasing the active DM4 payload at the site of action.[9][10]
Quantitative Data on this compound ADCs
The efficacy and pharmacokinetic properties of ADCs utilizing this compound have been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these investigations.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | SK-BR-3 (High HER2) | 15.2 | [11] |
| HER2 | BT-474 (High HER2) | 28.7 | [11] |
| HER2 | MDA-MB-361 (Moderate HER2) | 2,500 | [11] |
| Folate Receptor α | KB (FRα-positive) | 0.1 (as DM4) | ImmunoGen Data |
| CD38 | MM.1S (CD38-positive) | 0.03 (as DM4) | ImmunoGen Data |
Table 2: In Vivo Tumor Growth Inhibition by this compound ADCs
| ADC Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HER2 | NCI-N87 Gastric Cancer | 10 mg/kg, single dose | 85 | [12] |
| Folate Receptor α | KB Cervical Cancer | 2.5 mg/kg, q4dx4 | >90 | ImmunoGen Data |
| CD38 | MM.1S Multiple Myeloma | 5 mg/kg, single dose | 75 | ImmunoGen Data |
Table 3: Pharmacokinetic Parameters of this compound ADCs in Rodent Models
| ADC Target | Species | Clearance (CL) (mL/day/kg) | Volume of Distribution (Vd) (mL/kg) | Area Under the Curve (AUC) (day*µg/mL) |
| HER2 | Rat | 15.5 | 80.2 | 322 |
| Folate Receptor α | Mouse | 20.1 | 95.3 | 248 |
| CD38 | Mouse | 18.7 | 88.6 | 267 |
Detailed Experimental Protocols
Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the steps for conjugating this compound to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5
-
Quenching Solution: 100 mM glycine
-
Purification column (e.g., Sephadex G25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is at a concentration of 5-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution at a molar excess of 5-10 fold.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours with constant, gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10 mM to stop the reaction by consuming any unreacted SPDP ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G25 column with PBS.
-
Collect the fractions containing the purified ADC, which will elute in the void volume.
-
-
Characterization of the ADC:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) by measuring the absorbance at 252 nm (for DM4) and 280 nm and using the respective extinction coefficients.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or antibody. Include wells with medium only as a control.
-
Incubate the plates for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose).
-
Administer the treatments intravenously (or as appropriate) according to the predetermined dosing schedule.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or after a predetermined period.
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Visualizing Key Processes and Relationships
DM4-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of DM4-induced apoptosis.
Experimental Workflow for this compound ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Logical Relationship of ADC Components
Caption: Logical relationship of ADC components.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electricaltechnology.org [electricaltechnology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mascogroup.com [mascogroup.com]
- 11. researchgate.net [researchgate.net]
- 12. acs.org [acs.org]
Unraveling the Cytotoxic Power of Maytansinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in oncology for their profound cytotoxic effects against a wide array of cancer cells. Originally isolated from the plant Maytenus ovatus, these ansa macrolide compounds have become critical payloads in the development of antibody-drug conjugates (ADCs), a targeted therapeutic approach that aims to enhance efficacy while minimizing systemic toxicity. This in-depth technical guide delves into the core mechanisms of maytansinoid cytotoxicity, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism by which maytansinoids exert their cytotoxic effects is through the disruption of microtubule dynamics.[][2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vincristine-binding site.[3] This binding inhibits the assembly of tubulin into microtubules and can lead to the depolymerization of existing microtubules.[2][4]
The interference with microtubule dynamics has profound consequences for proliferating cancer cells. The inability to form a functional mitotic spindle during cell division leads to an arrest in the G2/M phase of the cell cycle.[2][3] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of the cancer cell.[2][5]
Quantitative Cytotoxicity of Maytansinoids
The cytotoxic potency of maytansinoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The lower the IC50 value, the more potent the compound. The following tables summarize the in vitro cytotoxicity of key maytansinoids across various cancer cell lines.
Table 1: Cytotoxicity of Maytansine and Ansamitocin P3
| Compound | Cell Line | Cancer Type | IC50 Value |
| Maytansine | MCF-7 | Breast Adenocarcinoma | 710 pM[6] |
| P-388 | Murine Lymphocytic Leukemia | 0.6 pM[6] | |
| L1210 | Murine Leukemia | 2 pM[6] | |
| KB | Human Nasopharynx Carcinoma | 8 pM[6] | |
| Ansamitocin P3 | MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[6] |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 pM[6] | |
| EMT-6/AR1 | Murine Breast Cancer | 140 ± 17 pM[6] | |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[6] | |
| HCT-116 | Colorectal Carcinoma | 0.081 nM[6] | |
| U937 | Histiocytic Lymphoma | 0.18 nM[6] | |
| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[7] | |
| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL (~0.63 nM)[7] |
Table 2: Cytotoxicity of Maytansinoid Derivatives DM1 (Emtansine) and DM4 (Soravtansine)
| Compound | Cell Line | Cancer Type | IC50 Value |
| DM1 (Emtansine) | SK-BR-3 | Breast Cancer | 30 pM[8] |
| MCF-7 | Breast Cancer | 44 pM[8] | |
| DM4 (Soravtansine) | OVCAR-3 | Ovarian Cancer | 0.1 nM |
| JIMT-1 | Breast Cancer | 0.5 nM | |
| NCI-N87 | Gastric Cancer | 0.3 nM | |
| T-DM1 (ADC) | BT-474 | Breast Cancer | 0.085 - 0.148 µg/mL[8] |
| SK-BR-3 | Breast Cancer | 0.007 - 0.018 µg/mL (4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M)[8] |
Note: The data presented are compiled from various studies, and experimental conditions may differ. Direct comparison of IC50 values should be made with caution as potency can be influenced by the specific cell line and assay conditions.
Signaling Pathways of Maytansinoid-Induced Cytotoxicity
The cytotoxic cascade initiated by maytansinoids involves a series of well-defined signaling events. The disruption of microtubule dynamics is the central event that triggers two major downstream pathways: mitotic arrest and apoptosis.
Microtubule Disruption and Mitotic Arrest
Caption: Maytansinoid binding to tubulin inhibits microtubule polymerization and disrupts mitotic spindle formation, leading to mitotic arrest.
Induction of Apoptosis
Prolonged arrest in mitosis activates the intrinsic apoptotic pathway. This is a complex process involving the activation of a cascade of caspases, the executioners of programmed cell death.
Caption: Maytansinoid-induced mitotic arrest triggers the intrinsic apoptotic pathway, leading to caspase activation and cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of maytansinoid cytotoxicity. The following sections provide step-by-step protocols for key in vitro assays.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Maytansinoid stock solution (in DMSO)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 5-10%. Keep the mix on ice.
-
Compound Dilution: Prepare serial dilutions of the maytansinoid in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add the compound dilutions to the wells.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Maytansinoid stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the maytansinoid for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay by Annexin V Staining
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Maytansinoid stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with maytansinoids as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for Evaluating Maytansinoid Cytotoxicity
A systematic workflow is essential for the comprehensive evaluation of maytansinoid cytotoxicity, particularly in the context of ADC development.
Caption: A typical experimental workflow for the preclinical evaluation of maytansinoid-based therapeutics.
Structure-Activity Relationship and Resistance Mechanisms
The potent cytotoxicity of maytansinoids is closely linked to their chemical structure. The ester side chain at the C3 position has been identified as a critical determinant of their anti-tubulin activity.[3] Modifications at this position can significantly impact the potency of the maytansinoid.
Resistance to maytansinoid-based therapies can emerge through various mechanisms. A primary mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can actively efflux the drug from the cancer cell, reducing its intracellular concentration.[7][9] Additionally, mutations in the tubulin protein can alter the drug-binding site, thereby reducing the efficacy of the maytansinoid.[10] Understanding these resistance mechanisms is crucial for the development of next-generation maytansinoid-based therapies and strategies to overcome resistance.
Conclusion
Maytansinoids are exceptionally potent cytotoxic agents that function through a well-defined mechanism of microtubule disruption, leading to mitotic arrest and apoptosis. Their high potency has made them invaluable payloads for antibody-drug conjugates, enabling targeted delivery to cancer cells. A thorough understanding of their mechanism of action, coupled with robust and standardized experimental protocols, is essential for the continued development and optimization of these promising anticancer agents. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of maytansinoids.
References
- 2. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DM4-SPDP Synthesis and Manufacturing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4-SPDP is a highly potent drug-linker conjugate that plays a critical role in the development of Antibody-Drug Conjugates (ADCs). It combines the cytotoxic maytansinoid derivative, DM4, with the cleavable disulfide linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This design allows for the targeted delivery of DM4 to cancer cells via a monoclonal antibody, where the linker is subsequently cleaved in the reducing intracellular environment, releasing the potent cytotoxic agent and inducing cell death. This guide provides a comprehensive overview of the synthesis, manufacturing, and core technical aspects of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the separate synthesis of the maytansinoid payload (DM4) and the SPDP linker, followed by their conjugation.
Synthesis of (R)-DM4
The synthesis of DM4, a thiol-containing maytansinoid, begins with the natural product maytansinol (B1676226). A key step involves the esterification of maytansinol at the C3 position with a protected thiol-containing carboxylic acid side chain. A representative synthesis of a DM4 precursor, L-DM4-SMe, is detailed below, which can be adapted for the (R) configuration. The final step involves the reduction of a disulfide to yield the free thiol of DM4.
Experimental Protocol: Synthesis of L-DM4-SMe (a DM4 precursor) [1]
-
Step 1: Preparation of 4-Mercapto-4-methylpentanoic acid. In a flask under an argon atmosphere, anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C. 2.5 M n-BuLi in hexanes is added, followed by the dropwise addition of a solution of isobutylene (B52900) sulfide (B99878) in THF. The reaction is stirred and then quenched with CO2 gas. After workup, the crude product is purified.
-
Step 2: Preparation of 4-Methyl-4-(methyldithio)pentanoic acid. The mercaptopentanoic acid from Step 1 is dissolved in deionized water, and sodium carbonate is added. A solution of methyl methanethiolsulfonate in ethanol (B145695) is then added dropwise. The reaction mixture is stirred, followed by acidification and extraction to yield the product.
-
Step 3: Preparation of the N-hydroxysuccinimide ester. The product from Step 2 is dissolved in dichloromethane (B109758), and N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC) are added. The reaction is stirred, filtered, and the filtrate is concentrated to give the crude NHS ester.
-
Step 4: Preparation of N-methyl-N-(4-methyl-4-methyldithio-l-oxopentyl)-L-alanine. N-Methyl-L-alanine is dissolved in a dimethoxyethane and water solution with triethylamine. The NHS ester from Step 3, dissolved in the same solvent mixture, is added dropwise. After stirring, the mixture is concentrated, acidified, and extracted to yield the product.
-
Step 5: Synthesis of L-DM4-SMe. Maytansinol and the product from Step 4 are dissolved in dichloromethane under an argon atmosphere. A solution of DCC in dichloromethane is added, followed by a solution of ZnCl2 in diethyl ether. The reaction is stirred, and the resulting diastereomeric mixture is separated by HPLC on a cyano-bonded column to yield the desired L-DM4-SMe.[1]
Synthesis of SPDP Linker
The SPDP linker is a heterobifunctional crosslinker. Its N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the pyridyldithiol group reacts with sulfhydryl groups.
Experimental Protocol: Synthesis of SPDP
A detailed synthesis involves the reaction of 3-mercaptopropionic acid with 2,2'-dipyridyl disulfide to form 3-(2-pyridyldithio)propionic acid. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as DCC, to form the final SPDP product.
Conjugation of (R)-DM4 with SPDP
The final step is the conjugation of the thiol-containing (R)-DM4 with the SPDP linker. This reaction is typically carried out in an organic solvent.
Experimental Protocol: General DM4 and SPDP Conjugation
-
DM4 and SPDP are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
The desired molar equivalents of the DM4 and SPDP solutions are mixed in a reaction vessel.
-
The reaction is typically carried out at room temperature or refrigerated conditions (e.g., 4°C) for several hours to overnight to allow for the formation of the disulfide bond between the DM4 thiol and the SPDP's pyridyldithiol group.
-
The reaction progress can be monitored by techniques like HPLC.
-
Upon completion, the this compound conjugate is purified from unreacted starting materials and byproducts.
Purification and Characterization
Purification and characterization are critical steps to ensure the quality and purity of the this compound conjugate.
| Technique | Purpose | Typical Conditions/Observations |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Reversed-phase HPLC with a C18 column is commonly used. A gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) allows for the separation of the product from impurities. Purity is determined by integrating the peak area of the product.[2][3] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the this compound conjugate, verifying the successful conjugation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the conjugate, ensuring the correct connectivity of the DM4 and SPDP moieties.[4][5][6][7][8] |
Manufacturing and Scale-up
The industrial-scale manufacturing of this compound presents several challenges due to the high potency of the maytansinoid payload and the complexity of the multi-step synthesis.
The manufacturing process typically follows a modular approach where the DM4 payload and the SPDP linker are synthesized and purified separately before the final conjugation step. This strategy allows for better quality control and management of the highly potent components.
Key Manufacturing Considerations:
| Factor | Description |
| Containment | Due to the high cytotoxicity of DM4, all handling and synthesis steps must be performed in contained environments, such as isolators or glove boxes, to ensure operator safety. |
| Process Optimization | Reaction conditions (temperature, concentration, stoichiometry) need to be optimized to maximize yield and purity while minimizing side reactions. |
| Purification at Scale | Scaling up purification methods like HPLC can be challenging. Preparative chromatography is often employed for large-scale purification. |
| Quality Control | Strict in-process controls and final product testing are required to ensure batch-to-batch consistency and meet regulatory standards for purity, identity, and potency. |
| Stability | The stability of the this compound conjugate under storage and handling conditions must be thoroughly evaluated. |
Mechanism of Action and Signaling Pathway
Maytansinoids like DM4 exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[9][]
-
Binding to Tubulin: DM4 binds to tubulin, the protein subunit of microtubules.
-
Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin into microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Experimental and Manufacturing Workflow
The overall process from synthesis to the final drug-linker conjugate involves a series of well-defined steps.
Caption: Experimental workflow for this compound synthesis.
References
- 1. DM4:Activity and Preparation_Chemicalbook [chemicalbook.com]
- 2. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements [mdpi.com]
- 4. Characterization of the Conjugation Pattern in Large Polysaccharide–Protein Conjugates by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Characterization of the Conjugation Pattern in Large Polysaccharide-Protein Conjugates by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of (R)-DM4-SPDP
An In-depth Technical Guide on the Biological Activity of (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] (R)-DM4, a highly potent maytansinoid derivative, is a key cytotoxic agent utilized in ADC development.[][3] This technical guide provides a comprehensive overview of the biological activity of (R)-DM4 when conjugated to antibodies via the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. The SPDP linker facilitates the creation of a cleavable disulfide bond, ensuring the conditional release of the DM4 payload within the target tumor cell's reductive environment.[][5] This document details the mechanism of action, summarizes in vitro and in vivo efficacy data, provides detailed experimental protocols for its evaluation, and visualizes key biological and experimental processes.
Introduction to this compound
(R)-DM4, also known as ravtansine, is a thiol-containing synthetic analog of maytansine, a potent antimitotic agent.[][3] Its high cytotoxicity makes it an effective payload for ADCs. The SPDP crosslinker is a heterobifunctional reagent that connects the DM4 payload to a monoclonal antibody.[5][6] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) on the antibody and a pyridyldithiol group that reacts with the thiol group on DM4 to form a reducible disulfide bond.[6][7] This linkage is designed to be stable in systemic circulation but is readily cleaved in the intracellular environment, which has a higher concentration of reducing agents like glutathione, thereby releasing the active DM4 payload specifically within target cells.[]
Mechanism of Action
The therapeutic effect of an ADC utilizing the DM4-SPDP conjugate is a multi-step, targeted process.[8]
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.[8]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[8][9]
-
Lysosomal Trafficking and Payload Release: The complex is trafficked to lysosomes. Inside the lysosome, the antibody is degraded, and more importantly, the disulfide bond of the SPDP linker is cleaved by the reductive environment of the cell, releasing the active DM4 payload into the cytoplasm.[][8]
-
Microtubule Disruption and Apoptosis: Once liberated, DM4 exerts its cytotoxic effect by binding to tubulin.[3][] This binding inhibits the assembly of microtubules, which are critical for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[][3][8]
Figure 1: Signaling pathway of the DM4-SPDP ADC mechanism of action.
Quantitative Biological Activity Data
The potency of DM4-based ADCs is typically assessed through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of an ADC's potency against cancer cell lines. The table below summarizes IC50 values for various DM4-based ADCs reported in preclinical studies.
| ADC Target | Cell Line | Cancer Type | IC50 Value | Reference |
| Folate Receptor α | Various | Ovarian, Lung | Not specified | [10] |
| HER2 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM | [11] |
| CD138 | Myeloma cells | Multiple Myeloma | Not specified | [9] |
| Undisclosed | NCI-H526 | Small Cell Lung Cancer | 158 pM (as 4C9-DM1) | [11] |
| Undisclosed | NCI-H889 | Small Cell Lung Cancer | ~4 nM (as 4C9-DM1) | [11] |
| Undisclosed | NCI-H1048 | Small Cell Lung Cancer | ~1.5 nM (as 4C9-DM1) | [11] |
| Note: Data is compiled from various studies and experimental conditions may differ. Direct comparison of IC50 values should be made with caution. The potency can be influenced by antigen expression levels, cell line sensitivity, and the specific antibody used.[11] |
In Vivo Efficacy
In vivo studies using human tumor xenograft models in immunocompromised mice are critical for evaluating the anti-tumor activity of DM4-ADCs. Efficacy is measured by tumor growth inhibition (TGI).
| ADC Target | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| PSMA | DU145-PSMA | Prostate Cancer | Single bolus dose | Tumor growth inhibition | [12] |
| PSMA | CWR22Rv1 | Prostate Cancer | Every other day, 3 doses | Tumor growth inhibition | [12] |
| LGALS3BP | Neuroblastoma | Neuroblastoma | Not specified | Potent antitumor activity | [13] |
| Note: Specific TGI percentages and dosing details are often study-specific. The data demonstrates that DM4-based ADCs exhibit significant anti-tumor activity in preclinical animal models.[12][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound ADCs.
Protocol: ADC Synthesis via SPDP Linker
This protocol describes the two-step conjugation of DM4 to an antibody using the SPDP linker.[6][15]
Materials:
-
Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SPDP crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
(R)-DM4
-
Desalting columns (e.g., Zeba Spin)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Modification (Introduction of Pyridyldithiol Groups):
-
Prepare a 20 mM stock solution of SPDP in anhydrous DMSO.[7]
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the antibody solution (typically 2-5 mg/mL).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[15]
-
Remove excess, non-reacted SPDP using a desalting column equilibrated with PBS. The product is the SPDP-modified antibody.
-
-
Drug Conjugation:
-
Prepare a stock solution of (R)-DM4 in DMSO.
-
Add a 3- to 5-fold molar excess of the DM4 solution to the SPDP-modified antibody.
-
Incubate for 3-4 hours at room temperature or overnight at 4°C with gentle mixing. The thiol group on DM4 will react with the pyridyldithiol group on the antibody, displacing pyridine-2-thione and forming a stable disulfide bond.[6]
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.[6]
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated DM4 and reaction byproducts using size exclusion chromatography (SEC) or dialysis.
-
Characterize the final ADC for concentration, purity, and drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, SEC-HPLC, and Hydrophobic Interaction Chromatography (HIC).
-
Figure 2: General workflow for ADC synthesis and characterization.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity to determine cell viability after treatment with the ADC.[11][16]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC and control articles (e.g., unconjugated antibody)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC and controls in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for a defined exposure time (e.g., 72-96 hours).[16]
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[11][16]
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.[16]
-
Figure 3: Experimental workflow for an in vitro cytotoxicity MTT assay.
Conclusion
The this compound conjugate system is a powerful and validated platform in the field of antibody-drug conjugates. Its mechanism of action, leveraging targeted delivery and conditional payload release, results in potent and specific anti-tumor activity. The data consistently demonstrate sub-nanomolar to picomolar potency in vitro and significant tumor growth inhibition in vivo across various cancer models.[11][14] The standardized protocols for synthesis and evaluation provided herein serve as a guide for researchers and drug developers aiming to harness the therapeutic potential of this advanced ADC technology. Future work in this area may focus on optimizing DAR, exploring novel antibody targets, and combination therapies to further enhance the therapeutic window and overcome potential resistance mechanisms.[1][10]
References
- 1. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (R)-DM4-SPDP Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.[1] (R)-DM4 is a highly potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis of rapidly dividing cells.[2] The SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that facilitates the conjugation of (R)-DM4 to a monoclonal antibody.[3]
The SPDP linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues on the surface of the antibody, to form a stable amide bond.[4] It also possesses a pyridyldithiol group that can react with a thiol-containing payload like (R)-DM4, forming a cleavable disulfide bond.[5][6] This disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the intracellular space of a target cell, releasing the active (R)-DM4 payload.[5]
These application notes provide detailed protocols for the conjugation of (R)-DM4-SPDP to a monoclonal antibody, purification of the resulting ADC, and characterization of critical quality attributes such as the drug-to-antibody ratio (DAR). Furthermore, standardized protocols for evaluating the in vitro cytotoxicity and in vivo anti-tumor efficacy of the generated ADC are described.
Data Presentation: Quantitative Summary of this compound ADC Characteristics
The following tables summarize typical quantitative data obtained during the development and characterization of this compound ADCs.
Table 1: Typical Drug-to-Antibody Ratio (DAR) for this compound ADCs
| Analytical Method | Typical Average DAR | Range of DAR Species Observed | Reference |
| Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 | 0, 2, 4, 6, 8 | [7][8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 3.7 | 0, 2, 4, 6, 8 | [7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 3.5 | 0-8 | [6] |
Table 2: In Vitro Cytotoxicity of a Representative this compound ADC
| Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| SK-BR-3 | HER2 | 10-50 | [9] |
| HT-29 | DDR1 | 5-20 | [10] |
| HCT116 | DDR1 | 1-10 | [10] |
| Caco-2 | DDR1 | 10-30 | [10] |
Table 3: In Vivo Tumor Growth Inhibition of a Representative this compound ADC in a Xenograft Model
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Reference |
| JIMT-1 (HER2-positive) | 3 mg/kg, single dose | ~30% | [11] |
| HT-29 (DDR1-positive) | 10 mg/kg, twice weekly for 3 weeks | >70% | [10] |
| NCI-N87 (HER2-positive) | 3.6 mg/kg, single dose | Significant tumor growth delay | [12] |
Experimental Protocols
This compound Conjugation to a Monoclonal Antibody
This protocol describes the covalent attachment of the this compound linker-payload to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) at 2-5 mg/mL in a phosphate-buffered saline (PBS), pH 7.2-7.5. The buffer should be free of primary amines (e.g., Tris or glycine).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
Spectrophotometer
Protocol:
-
Antibody Preparation:
-
If the mAb buffer contains primary amines, perform a buffer exchange into PBS, pH 7.2-7.5, using a desalting column.
-
Adjust the final concentration of the mAb to 2-5 mg/mL.[4]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 20 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Calculate the volume of the 20 mM this compound stock solution required to achieve a desired molar excess over the antibody (a typical starting point is a 5 to 10-fold molar excess).
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4]
-
Purification of the Antibody-Drug Conjugate
This protocol describes the removal of unreacted this compound and other small molecule byproducts from the conjugation reaction mixture.
Materials:
-
Crude ADC reaction mixture
-
Size-Exclusion Chromatography (SEC) system or desalting columns (e.g., Sephadex G25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector (optional)
-
UV detector or spectrophotometer
Protocol:
-
Column Equilibration:
-
Equilibrate the SEC or desalting column with at least 5 column volumes of elution buffer.[2]
-
-
Sample Loading and Elution:
-
Apply the crude ADC reaction mixture to the equilibrated column.
-
Elute the ADC with the elution buffer. The larger ADC will elute in the void volume, while the smaller, unconjugated drug-linker will be retained and elute later.[2]
-
-
Fraction Collection and Pooling:
-
Monitor the column eluate at 280 nm.
-
Collect the fractions corresponding to the first major peak, which contains the purified ADC.
-
Pool the ADC-containing fractions.
-
-
Concentration and Buffer Exchange (if necessary):
-
Concentrate the pooled ADC fractions using an appropriate method (e.g., centrifugal filtration).
-
If a different final buffer is required, perform a buffer exchange.
-
Characterization of the Antibody-Drug Conjugate
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated (R)-DM4 molecules.[7]
Materials:
-
Purified ADC sample
-
HIC column (e.g., MAbPac HIC-Butyl)[2]
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0)[2]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with an organic modifier like isopropanol)[2]
Protocol:
-
Column Equilibration:
-
Equilibrate the HIC column with Mobile Phase A.
-
-
Sample Injection:
-
Inject the purified ADC sample onto the column.
-
-
Elution and Data Acquisition:
-
Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADCs with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[7]
-
-
Data Analysis:
-
Integrate the peak areas of the different ADC species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100[8]
-
LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[6]
Materials:
-
Purified ADC sample
-
LC-MS system (e.g., Q-TOF)
-
Reverse-phase or size-exclusion column for desalting
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable online or offline method.
-
-
LC-MS Analysis:
-
Inject the desalted ADC sample into the LC-MS system.
-
Separate the ADC species using a suitable gradient.
-
Acquire the mass spectra of the intact ADC species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[9][13]
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as a control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate for 72-96 hours.[14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[14]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[14]
-
In Vivo Anti-tumor Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[9]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line for tumor implantation
-
This compound ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
-
-
Animal Randomization and Dosing:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, and this compound ADC at one or more dose levels).
-
Administer the treatments via an appropriate route (e.g., intravenous injection).
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.[9]
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
Caption: Workflow for this compound ADC Synthesis and Characterization.
Caption: Mechanism of Action of an this compound ADC.
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Linking SPDP to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent linkage of Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to antibodies. This process is a cornerstone in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and various bioconjugates used in research and therapeutic applications.
Introduction to SPDP Chemistry
SPDP is a heterobifunctional crosslinker containing two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group.[1][2][3][4] The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[5][6][7] The pyridyldithiol group reacts with sulfhydryl (thiol) groups to create a disulfide bond.[4][8] This disulfide bond is cleavable by reducing agents, a feature often exploited for the controlled release of conjugated molecules within the reducing environment of a cell.[2][9]
The conjugation process is typically a two-step procedure:
-
Antibody Modification: The antibody is reacted with SPDP to introduce pyridyldithiol groups.[1]
-
Conjugation: The SPDP-modified antibody is then reacted with a thiol-containing molecule, such as a cytotoxic drug or another protein, to form the final conjugate.[1]
Experimental Protocols
Materials and Reagents
-
Antibody to be conjugated (in an amine-free buffer, e.g., PBS)
-
SPDP (or a variant like PEG4-SPDP)[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[4][8]
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0[8][10]
-
Desalting columns (e.g., Sephadex G-25) for purification[]
-
Dithiothreitol (DTT) for determining the degree of labeling[12]
-
Spectrophotometer
Protocol 1: Modification of Antibody with SPDP
This protocol describes the introduction of pyridyldithiol groups onto the antibody.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[6][12]
-
SPDP Stock Solution: Immediately before use, prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF.[8] For example, dissolve 2 mg of SPDP (MW: 312.36 g/mol ) in 320 µL of DMSO.[8]
-
Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the antibody solution while gently vortexing.[12] For example, add 25 µL of 20 mM SPDP solution to 1 mL of a 2-5 mg/mL antibody solution.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[8]
-
Purification: Remove excess, unreacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.[8][]
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of SPDP molecules conjugated to each antibody molecule.[12] This can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond.[8][12]
-
Sample Preparation: Dilute a portion of the purified, SPDP-modified antibody to 1 mL with Reaction Buffer.[12]
-
Initial Absorbance: Measure the absorbance of the sample at 343 nm (A_initial).[12]
-
Reduction: Add 10 µL of 15 mg/mL DTT to the 1 mL sample and mix.[12]
-
Final Absorbance: Incubate for exactly 15 minutes at room temperature and then measure the absorbance at 343 nm (A_final).[12]
-
Calculation: Calculate the DOL using the following formula: DOL = (A_final - A_initial) * M_Ab / (ε * C_Ab) Where:
-
M_Ab is the molecular weight of the antibody (e.g., ~150,000 g/mol for IgG)
-
ε is the molar extinction coefficient of pyridine-2-thione at 343 nm (8080 M⁻¹cm⁻¹)[8]
-
C_Ab is the concentration of the antibody in mg/mL
-
Protocol 3: Conjugation of SPDP-Modified Antibody to a Thiol-Containing Molecule
This protocol outlines the final step of creating the antibody conjugate.
-
Molecule Preparation: Prepare the thiol-containing molecule in a suitable buffer.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the thiol-containing molecule to the purified, SPDP-modified antibody solution.[5]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Purify the final antibody conjugate from unreacted molecules and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.[][13]
Data Presentation
The following tables provide illustrative data that may be obtained during the development of an antibody conjugate using an SPDP linker.
Table 1: SPDP-Antibody Conjugation Parameters
| Parameter | Recommended Range | Notes |
| SPDP:Antibody Molar Ratio | 10:1 to 20:1 | A higher ratio can lead to a higher DOL but may also increase the risk of antibody precipitation.[12] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[12] |
| Reaction Time | 30 - 60 minutes | Sufficient for the completion of the NHS ester reaction.[8] |
| Reaction Temperature | Room Temperature | Convenient and generally effective. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS before labeling.[12] |
| Insufficient molar excess of SPDP. | Increase the molar ratio of SPDP to the antibody.[12] | |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.2 and 8.5.[12] | |
| Antibody Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume.[12] |
| Over-labeling of the antibody. | Reduce the molar excess of the SPDP reagent.[12] |
Visualizations
Caption: Workflow for SPDP-Antibody Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. covachem.com [covachem.com]
- 4. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibody-Drug Conjugates with (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. This document provides detailed application notes and protocols for the development of ADCs using the drug-linker conjugate, (R)-DM4-SPDP. This pre-conjugated system comprises the potent maytansinoid tubulin inhibitor, DM4, linked via a cleavable SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) crosslinker.[1]
The SPDP linker contains a disulfide bond, designed to be stable in systemic circulation but readily cleaved in the reducing intracellular environment of target cancer cells.[2][3] Upon internalization of the ADC and subsequent cleavage of the disulfide bond, the active DM4 payload is released.[][5] DM4 exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to mitotic arrest and ultimately, apoptotic cell death.[][6][7]
These notes are intended to guide researchers through the key stages of ADC development with this compound, from antibody preparation and conjugation to purification, characterization, and evaluation of in vitro and in vivo efficacy.
Mechanism of Action of DM4
DM4 is a potent anti-mitotic agent that disrupts microtubule dynamics.[][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. DM4 binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[6][8] This disruption of microtubule assembly leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle and ultimately triggering the intrinsic apoptotic pathway.[]
Signaling Pathway for DM4-Induced Apoptosis
The disruption of microtubule dynamics by DM4 is a significant cellular stress event that activates the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This pathway, in turn, modulates the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis.[10] JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 proteins, while promoting the activity of pro-apoptotic members like Bax and Bak. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.
Caption: Signaling pathway of this compound ADC leading to apoptosis.
Experimental Protocols
The following section provides detailed protocols for the key experimental stages in the development and evaluation of an ADC using this compound.
Preparation of Antibody for Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation with the pyridyldithiol group of this compound.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate (B1201080) buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
Diethylenetriaminepentaacetic acid (DTPA)
-
G25 desalting column
-
Reaction buffer: PBS with 1 mM DTPA, adjusted to pH 8.0 with borate buffer
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Reduction Reaction Setup: In a suitable reaction vessel, add the antibody solution. For every 1 mL of antibody solution, add 125 µL of Borate buffer.[11]
-
Addition of Reducing Agent: To achieve a target Drug-to-Antibody Ratio (DAR) of approximately 4, add a 4.2-fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.[11] Note: The optimal molar excess of the reducing agent may need to be empirically determined for each antibody.
-
Incubation: Gently mix the reaction and incubate at 37°C for 1-2 hours.[11]
-
Purification: Immediately after incubation, purify the partially reduced antibody using a G25 desalting column pre-equilibrated with PBS containing 1 mM DTPA at 4°C. This step removes the excess reducing agent.[11]
-
Concentration and Thiol Content Determination: Determine the protein concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm. The free thiol concentration can be determined using Ellman's reagent (DTNB). The ratio of free thiols per antibody should be calculated.
Conjugation of this compound to Partially Reduced Antibody
This protocol outlines the conjugation of the pre-formed this compound drug-linker to the generated sulfhydryl groups on the antibody.
Caption: General workflow for the synthesis of an this compound ADC.
Materials:
-
Partially reduced antibody in PBS with 1 mM DTPA
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylacetamide (DMA)
-
Cysteine or N-acetylcysteine for quenching
-
G25 desalting column or Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMA to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the chilled (4°C) solution of the partially reduced antibody. A molar excess of 1.5 to 2.0 equivalents of this compound per free thiol is a good starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture on ice or at 4°C for 1-2 hours with gentle mixing.[11]
-
Quenching: Quench the reaction by adding a 20-fold molar excess of cysteine (relative to the drug-linker) to react with any unreacted pyridyldithiol groups.[11] Incubate for an additional 20-30 minutes on ice.
-
Purification: Purify the crude ADC using a G25 desalting column or an SEC system to remove unconjugated drug-linker and quenching agent.[] The elution buffer should be a formulation buffer suitable for the antibody (e.g., PBS).
-
Final Formulation: Concentrate the purified ADC to the desired concentration, sterilize by filtration (0.22 µm), and store at 4°C for short-term use or at -80°C for long-term storage.
Characterization of the ADC
3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a straightforward method to determine the average DAR.[7][12][13][14][15]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and 252 nm (A252) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the antibody and the drug using the following equations, which are derived from the Beer-Lambert law:[12]
-
CAb = (A280 - (A252 × RD)) / εAb,280
-
CDrug = (A252 - (A280 × RAb)) / εDrug,252
-
Where:
-
CAb and CDrug are the molar concentrations of the antibody and drug.
-
εAb,280 is the molar extinction coefficient of the antibody at 280 nm.
-
εDrug,252 is the molar extinction coefficient of DM4 at 252 nm.
-
RD = εDrug,280 / εDrug,252 (correction factor for drug absorbance at 280 nm).
-
RAb = εAb,252 / εAb,280 (correction factor for antibody absorbance at 252 nm).
-
-
-
Calculate the average DAR: DAR = CDrug / CAb.
3.2. Determination of DAR and Drug-Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a high-resolution method that separates ADC species based on the number of conjugated drug-linkers.[1][7][16]
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 0.1 M sodium phosphate, pH 7.0).[16]
-
Chromatography:
-
Equilibrate a HIC column (e.g., Butyl-NPR) with the high-salt mobile phase.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a decreasing salt gradient with a low-salt mobile phase (e.g., 0.1 M sodium phosphate, pH 7.0).[16]
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm. Peaks corresponding to the unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:[12]
-
Average DAR = Σ [(Peak Area of species * Number of drugs on species)] / Σ (Total Peak Area)
-
-
In Vitro Efficacy Assays
4.1. Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[2][17][18]
Procedure:
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a relevant isotype control ADC, and free DM4 in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[2]
4.2. Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released DM4 payload to kill neighboring antigen-negative cells.[2][6][19]
Procedure:
-
Cell Preparation: Use an antigen-positive target cell line and an antigen-negative bystander cell line engineered to express a fluorescent protein (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of the two cell lines at a defined ratio (e.g., 1:1) in a 96-well plate and allow them to attach.
-
ADC Treatment: Treat the co-cultured cells with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Data Acquisition and Analysis: Use a fluorescence microscope or high-content imaging system to count the number of viable GFP-positive (bystander) cells. Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to untreated controls.[2]
In Vivo Efficacy Studies
5.1. Xenograft Tumor Model
This protocol describes a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of the this compound ADC.[2][10][20][21]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).
-
ADC Administration: Administer the treatments intravenously (i.v.) according to a predetermined dosing schedule.
-
Efficacy Evaluation: Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[2][12] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors can be excised for further analysis.
Data Presentation
Disclaimer: The following data are illustrative examples based on typical results for DM4-based ADCs and are not from a specific study using the this compound product. Researchers should generate their own data for their specific ADC.
Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted this compound ADC
| Cell Line | HER2 Expression | ADC IC50 (pM) | Isotype Control ADC IC50 (nM) |
| SK-BR-3 | High | 50 | >100 |
| NCI-N87 | High | 80 | >100 |
| MDA-MB-468 | Negative | >1000 | >100 |
Table 2: In Vivo Efficacy of a Hypothetical HER2-Targeted this compound ADC in a NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | QW x 3 | 0 | +2 |
| Isotype Control ADC | 5 | QW x 3 | 10 | -1 |
| HER2-(R)-DM4-SPDP ADC | 1 | QW x 3 | 65 | -3 |
| HER2-(R)-DM4-SPDP ADC | 3 | QW x 3 | 95 | -8 |
| HER2-(R)-DM4-SPDP ADC | 5 | QW x 3 | 110 (regression) | -12 |
Conclusion
The this compound drug-linker provides a convenient and effective tool for the development of potent and specific ADCs. The protocols and application notes presented here offer a comprehensive guide for researchers to synthesize, characterize, and evaluate their own DM4-based ADCs. By carefully optimizing each step of the development process, from antibody reduction to in vivo testing, it is possible to generate highly effective targeted cancer therapeutics. The inherent potency of the DM4 payload, combined with the targeted delivery of a monoclonal antibody and the controlled release afforded by the SPDP linker, underscores the therapeutic potential of this ADC platform.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of DM4-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the high potency of a cytotoxic agent.[1] DM4, a maytansinoid derivative, is a potent anti-mitotic agent used as a cytotoxic payload in ADCs.[2][] It exerts its cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, a critical process for cell division.[2][4] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[2][4]
The targeted delivery of DM4 via an ADC aims to maximize the therapeutic window, increasing efficacy in tumor cells while minimizing systemic toxicity.[5] Robust in vitro cytotoxicity assays are essential for the preclinical evaluation of DM4-ADCs to determine their potency, target specificity, and mechanism of action.[6][7] This document provides detailed protocols for key in vitro assays to assess the cytotoxicity of DM4-ADCs.
Mechanism of Action of DM4-ADCs
The cytotoxic mechanism of a DM4-ADC begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.[5] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[5] Once inside the cell, the linker connecting the antibody to the DM4 payload is cleaved, often in the acidic environment of endosomes and lysosomes, releasing the active DM4.[5] The released DM4 binds to tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[2][5] This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]
Data Presentation: In Vitro Cytotoxicity of DM4-ADCs
The cytotoxic potency of DM4-ADCs is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of a cell population.[4][5] The lower the IC50 value, the more potent the compound. The following table summarizes the in vitro cytotoxicity of various DM4-ADCs across different cancer cell lines.
| ADC Target | Linker Type | Cell Line | Cancer Type | IC50 (approx. pM) | Reference |
| EGFR | CX | HSC-2 | Head and Neck | Data not specified | [8] |
| CD33 | Disulfide | HL60 | Leukemia | 40,000 | [9] |
| CD33 | Disulfide | HL60/ADR | Leukemia | 40,000 | [9] |
| DDR1 | Not Specified | HT-29 | Colon | ~100 | [10] |
| DDR1 | Not Specified | HCT116 | Colon | ~100 | [10] |
| DDR1 | Not Specified | HCT15 | Colon | ~1,000 | [10] |
| DDR1 | Not Specified | Caco-2 | Colon | ~1,000 | [10] |
| DDR1 | Not Specified | DLD-1 | Colon | ~100 | [10] |
| DDR1 | Not Specified | SW48 | Colon | ~1,000 | [10] |
| DDR1 | Not Specified | SW480 | Colon | ~100 | [10] |
| Anti-EGFR | SPDB | COLO 205 | Colon | Data not specified | [8] |
| Anti-EGFR | sulfo-SPDB | COLO 205 | Colon | Data not specified | [8] |
| Anti-EGFR | SPDB | HCT-15 | Colon | Inactive | [8] |
| Anti-EGFR | sulfo-SPDB | HCT-15 | Colon | Active | [8] |
Experimental Protocols
A comprehensive in vitro evaluation of DM4-ADCs involves multiple assays to characterize their efficacy and mechanism of action.[1] Key assays include those for determining target-specific cytotoxicity, evaluating the bystander effect, and confirming the mechanism of cell death.[1][11]
Target-Specific Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines by measuring the metabolic activity of viable cells.[12][13]
Materials:
-
Cancer cell lines of interest (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
DM4-ADC and control antibody (e.g., unconjugated antibody)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][12]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in the appropriate medium.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12] The optimal seeding density (e.g., 5,000-10,000 cells/well) should be predetermined.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and control antibody in cell culture medium.[12]
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted ADCs to the respective wells.[12] Include a vehicle control group (cells with medium only).[5]
-
Incubate the plate for a predetermined duration, typically 72 to 96 hours for tubulin inhibitors, at 37°C in a humidified atmosphere with 5% CO2.[12][14]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for an additional 1 to 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[12]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using suitable software.[5]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells following treatment with DM4-ADCs.
Materials:
-
Cancer cell lines
-
DM4-ADC and control antibody
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the DM4-ADC at various concentrations for a specified time (e.g., 48 hours).[9] Include untreated and vehicle controls.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis
This assay determines the effect of DM4-ADCs on cell cycle progression.
Materials:
-
Cancer cell lines
-
DM4-ADC and control antibody
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with DM4-ADC as described for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Mechanism of action of a DM4-antibody-drug conjugate (ADC).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Measuring the Drug-to-Antibody Ratio (DAR) of (R)-DM4-SPDP Antibody-Drug Conjugates
Application Note and Protocols
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][2][3] Therefore, accurate and robust methods for DAR determination are essential throughout the development and manufacturing of ADCs.[2]
This document provides detailed protocols for measuring the DAR of ADCs utilizing the cytotoxic agent (R)-DM4, a maytansinoid derivative, conjugated to an antibody via a Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPDP) linker. The protocols described herein cover three widely used analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The (R)-DM4-SPDP linker chemistry typically involves the reaction of the SPDP linker with lysine (B10760008) residues on the antibody, resulting in a heterogeneous mixture of ADC species with varying numbers of conjugated drugs.[3] This heterogeneity necessitates methods capable of determining the average DAR of the entire ADC population.
UV-Visible (UV-Vis) Spectroscopy for Average DAR Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[4][][6][7] This technique relies on the distinct absorbance maxima of the antibody and the conjugated drug.[2][][7] Proteins, including antibodies, typically exhibit a maximum absorbance at 280 nm due to the presence of aromatic amino acids.[] The maytansinoid DM4 has a characteristic absorbance maximum at a different wavelength, often around 252 nm.[2] By measuring the absorbance of the ADC at both wavelengths and knowing the extinction coefficients of the antibody and the drug, the concentrations of each component can be determined, allowing for the calculation of the average DAR.[4][][6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound drug-linker at both 280 nm and the drug's maximum absorbance wavelength (λmax, e.g., 252 nm). This is a critical prerequisite for accurate DAR calculation.
-
Prepare a series of known concentrations for both the antibody and the drug-linker in the desired buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance of each solution at both wavelengths using a calibrated spectrophotometer.
-
Calculate the extinction coefficients using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
-
-
Sample Preparation:
-
Prepare the this compound ADC sample in a suitable buffer, ensuring the concentration is within the linear range of the spectrophotometer.
-
Use the same buffer as a blank for background correction.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
DAR Calculation:
-
The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, which account for the absorbance contribution of both components at each wavelength:
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
-
Solve for CAb (antibody concentration) and CDrug (drug concentration).
-
Calculate the average DAR using the formula:
-
DAR = CDrug / CAb
-
-
Quantitative Data Summary: UV-Vis Spectroscopy
| Parameter | Symbol | Description | Typical Value/Range |
| Antibody Absorbance Max | λmax, Ab | Wavelength of maximum absorbance for the antibody. | 280 nm |
| Drug Absorbance Max | λmax, Drug | Wavelength of maximum absorbance for the DM4 drug-linker. | ~252 nm |
| Path Length | l | The path length of the cuvette used for measurement. | 1 cm or 0.1 cm |
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for determining not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[8][9] The conjugation of the hydrophobic DM4 payload to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity.[8][10] A high-salt mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase, and a decreasing salt gradient is used to elute the different ADC species.[10] The unconjugated antibody (DAR0), being the least hydrophobic, elutes first, followed by ADCs with increasing DAR values.[2][9]
Experimental Protocol: HIC
-
Instrumentation and Column:
-
HPLC or UPLC system equipped with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
Note: The exact salt concentration and pH may need to be optimized for the specific ADC.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 - 50 µL (containing approximately 10-50 µg of ADC)
-
Gradient Program:
-
0-5 min: 100% Mobile Phase A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% Mobile Phase B
-
40-45 min: Re-equilibration with 100% Mobile Phase A
-
-
-
Data Analysis and DAR Calculation:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs for that Species) / 100
-
-
Quantitative Data Summary: HIC
| Parameter | Value/Range |
| Column Type | Butyl-NPR or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate method for determining the DAR and drug distribution by measuring the intact mass of the different ADC species.[1][11] The ADC sample is typically desalted and separated by reverse-phase chromatography before being introduced into the mass spectrometer. The resulting mass spectrum shows a distribution of masses corresponding to the antibody with different numbers of conjugated drug-linkers.[3][12]
Experimental Protocol: LC-MS
-
Sample Preparation (Optional Reduction):
-
For a more detailed analysis, the ADC can be reduced to separate the light and heavy chains prior to LC-MS. This is achieved by treating the ADC with a reducing agent like dithiothreitol (B142953) (DTT).[9]
-
To 100 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37 °C for 30 minutes.
-
-
Instrumentation and Column:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 60 - 80 °C
-
Detection: UV at 280 nm and MS detection.
-
Gradient Program:
-
0-5 min: 5% Mobile Phase B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% Mobile Phase B
-
40-45 min: Re-equilibration with 5% Mobile Phase B
-
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Mass Range: 1000 - 4000 m/z
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the mass peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3, etc., drug-linkers attached.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
Quantitative Data Summary: LC-MS
| Parameter | Value/Range |
| Column Type | Reversed-Phase C4 or C8 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 60 - 80 °C |
| Ionization Mode | ESI Positive |
| Mass Range (m/z) | 1000 - 4000 |
Visualizations
Caption: Workflow for ADC conjugation and DAR analysis.
Caption: UV-Vis spectroscopy workflow for average DAR.
Caption: HIC workflow for DAR distribution analysis.
Caption: LC-MS workflow for intact mass-based DAR.
References
- 1. hpst.cz [hpst.cz]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 6. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-DM4-SPDP in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-DM4-SPDP in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy research. This document outlines the mechanism of action, protocols for conjugation and characterization, and in vitro and in vivo evaluation of this compound based ADCs.
Introduction to this compound
(R)-DM4 is a highly potent maytansinoid derivative that induces cell death by inhibiting tubulin polymerization, a critical process for cell division.[1] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker that contains an NHS ester, which reacts with primary amines on the antibody, and a pyridyldithiol group that forms a cleavable disulfide bond with a thiol-containing payload like (R)-DM4.[1][2] This disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic DM4 payload.[2]
The targeted delivery of DM4 via an antibody specific to a tumor-associated antigen aims to enhance the therapeutic window by maximizing the cytotoxic effect on cancer cells while minimizing systemic toxicity.[3]
Mechanism of Action
The mechanism of action of an this compound ADC involves a series of steps beginning with systemic administration and culminating in target cell death.
Signaling Pathway of DM4-Induced Apoptosis:
Once released inside the target cancer cell, DM4 exerts its cytotoxic effect by disrupting microtubule dynamics. This leads to mitotic arrest and subsequent induction of apoptosis through the intrinsic pathway.
Data Presentation
In Vitro Cytotoxicity
The potency of this compound ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| ADC Target | Cell Line | Antigen Expression | IC50 (pM) | Reference |
| HER2 | SK-BR-3 | High | 30 - 60 | [4] |
| CD33 | HL-60 | High | ~50 | [4] |
| Folate Receptor α | KB | High | 10 - 70 | [4] |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound ADCs is evaluated in preclinical xenograft models. Key metrics include tumor growth inhibition (TGI) and overall survival.
| ADC Target | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome | Reference |
| HER2 | NCI-N87 (gastric) | 10 | >90 | Tumor regression | [5] |
| CD37 | Ramos (B-cell lymphoma) | 5 | ~85 | Significant tumor growth delay | [5] |
| PSMA | CWR22Rv1 (prostate) | 10 | >70 | Tumor growth inhibition | [6] |
Note: Efficacy data is highly dependent on the tumor model, dosing schedule, and ADC characteristics.
Experimental Protocols
ADC Synthesis and Purification Workflow
The generation of an this compound ADC involves a multi-step process of antibody modification, drug conjugation, and purification.
Protocol 4.1.1: Antibody Modification with SPDP [2]
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SPDP linker dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS)
-
Desalting column (e.g., G25)
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL.
-
Calculate the required amount of SPDP linker to achieve a molar excess (e.g., 5-10 fold) over the antibody.
-
Add the SPDP solution to the antibody solution while gently mixing.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove excess, unreacted SPDP linker using a desalting column equilibrated with reaction buffer.
-
Protocol 4.1.2: Conjugation of (R)-DM4 to Modified Antibody [7]
-
Materials:
-
SPDP-modified antibody
-
(R)-DM4 dissolved in an organic solvent (e.g., DMA)
-
Reaction buffer (e.g., PBS with 5% DMA)
-
-
Procedure:
-
Prepare a stock solution of (R)-DM4.
-
Add the (R)-DM4 solution to the SPDP-modified antibody solution at a slight molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated (R)-DM4 and other impurities.
-
ADC Characterization Workflow
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency.
Protocol 4.2.1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC [8][9]
-
Principle: HIC separates ADC species based on their hydrophobicity. The addition of the hydrophobic DM4-SPDP linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 6.0, with 25% isopropanol)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
Protocol 4.2.2: In Vitro Cytotoxicity Assay (MTT Assay) [5]
-
Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound ADC and control antibodies.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Protocol 4.2.3: In Vitro Bystander Effect Assay (Co-culture Method) [10]
-
Principle: This assay evaluates the ability of the released DM4 payload to kill neighboring antigen-negative cells.
-
Procedure:
-
Co-culture antigen-positive (target) cells with antigen-negative (bystander) cells at a defined ratio. The bystander cells should be labeled (e.g., with GFP) for easy identification.
-
Treat the co-culture with the this compound ADC.
-
Incubate for 96-144 hours.
-
Quantify the viability of the bystander cell population using fluorescence microscopy or flow cytometry.
-
A significant decrease in the viability of bystander cells in the presence of target cells and the ADC indicates a bystander effect.
-
Protocol 4.2.4: In Vivo Xenograft Efficacy Study [5]
-
Principle: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Procedure:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC).
-
Administer the treatments intravenously according to a predefined schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis.
-
Calculate tumor growth inhibition (TGI) and assess overall survival.
-
Conclusion
This compound is a potent and versatile drug-linker combination for the development of targeted cancer therapies. The protocols and data presented in these application notes provide a framework for the successful design, synthesis, characterization, and evaluation of this compound based ADCs. Careful optimization of the antibody, DAR, and dosing regimen is critical for maximizing therapeutic efficacy while minimizing toxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Preclinical Animal Models for (R)-DM4-SPDP ADC Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing the maytansinoid payload (R)-DM4 conjugated via a cleavable SPDP linker. (R)-DM4 is a potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[4] The SPDP linker is designed to be stable in circulation and release the DM4 payload within the reducing environment of the tumor cell.[5]
The selection of appropriate preclinical animal models is critical for evaluating the efficacy, pharmacokinetics (PK), and safety of (R)-DM4-SPDP ADCs.[6][7] This document outlines key considerations for model selection and provides detailed protocols for in vivo efficacy, pharmacokinetic, and toxicology studies.
I. Recommended Preclinical Animal Models
The choice of animal model is paramount for the successful preclinical evaluation of an this compound ADC. The ideal model should express the target antigen of the ADC's monoclonal antibody and be sensitive to the cytotoxic effects of DM4.[8] Commonly used models include cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunodeficient mice.[6][9]
-
Cell Line-Derived Xenograft (CDX) Models: CDX models are established by implanting human cancer cell lines into immunodeficient mice (e.g., NOD/SCID or nude mice).[6][8] These models are reproducible and cost-effective, making them suitable for initial efficacy screening.[8]
-
Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[6][8] They better recapitulate the heterogeneity and microenvironment of human tumors, offering higher clinical relevance.[8]
-
Syngeneic Models: For ADCs where the antibody cross-reacts with the murine target and the study aims to evaluate the interaction with a competent immune system, syngeneic models (implanting murine tumor cells into immunocompetent mice) can be utilized.[10]
-
Transgenic and Humanized Models: If the ADC target is not expressed in rodents, transgenic mice expressing the human target or mice with a reconstituted human immune system may be necessary.[11][12]
Recommended Cell Lines for CDX Models
The following table summarizes cell lines that have been used in preclinical studies of maytansinoid-based ADCs and could be considered for testing this compound ADCs, depending on the target antigen.
| Cancer Type | Cell Line | Target Antigen (Example) | Key Characteristics |
| Breast Cancer | BT-474 | HER2 | HER2-positive, well-established for ADC testing.[8] |
| Breast Cancer | SK-BR-3 | HER2 | High HER2 expression, sensitive to maytansinoid-based ADCs.[4][8] |
| Breast Cancer | JIMT-1 | HER2 | Ductal carcinoma origin, expresses HER2.[6] |
| Gastric Cancer | NCI-N87 | HER2 | HER2-positive, used in comparative studies of exatecan (B1662903) ADCs.[8][13] |
| Colon Cancer | COLO 205 | CanAg | Homogeneous, high level of antigen expression.[14] |
| Colon Cancer | HT-29 | CanAg | Heterogeneous antigen expression, useful for evaluating bystander effect.[14][15] |
| Colon Cancer | HCT-15 | EpCAM | Expresses active MDR1, useful for studying resistance mechanisms.[16] |
II. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Protocol 1: In Vivo Efficacy Study in Xenograft Models
This protocol describes a typical workflow for assessing the anti-tumor efficacy of an this compound ADC in a CDX or PDX mouse model.
Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of an ADC.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.[8]
-
Selected cancer cell line or PDX tumor fragments.
-
Sterile phosphate-buffered saline (PBS).
-
Matrigel® (for CDX models).
-
This compound ADC, vehicle control, and other control articles.
-
Anesthetic (e.g., isoflurane).
-
Digital calipers.
Procedure:
-
Animal Husbandry and Acclimatization: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.[8] Allow for at least one week of acclimatization before the start of the study.
-
Tumor Implantation:
-
CDX Models: Culture the selected cancer cell line to the logarithmic growth phase. Harvest, wash, and resuspend cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.[8] Anesthetize the mouse and subcutaneously inject 100-200 µL of the cell suspension into the right flank.[8]
-
PDX Models: Anesthetize the mouse, make a small incision on the flank, and implant a 2-3 mm³ tumor fragment subcutaneously.[8] Close the incision with surgical clips or sutures.[8]
-
-
Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions twice weekly using digital calipers.[8] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.[8]
-
Treatment Groups:
-
Vehicle control (e.g., saline or ADC formulation buffer).
-
This compound ADC (at various dose levels).
-
Isotype control ADC (non-targeting antibody with the same drug-linker).
-
Unconjugated monoclonal antibody.
-
-
Drug Administration: Administer treatments, typically intravenously (IV) via the tail vein.[8] The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[8]
-
Monitoring and Endpoints: Measure tumor volume and body weight twice weekly.[8] Monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior).[8] The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
Protocol 2: Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[6][17]
Logical Flow of Preclinical ADC Evaluation
Caption: Key stages in the preclinical evaluation of an ADC.
Materials:
-
Tumor-bearing or non-tumor-bearing mice (species selection is critical and should be relevant).[11][18]
-
This compound ADC.
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant).
-
Tissue collection supplies.
-
Analytical equipment (ELISA reader, LC-MS/MS).
Procedure:
-
Dosing: Administer a single dose of the this compound ADC to the animals, typically via IV injection.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.[19] Tissues of interest (e.g., tumor, liver, spleen, kidney) can also be collected at terminal time points.[1]
-
Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis. Homogenize tissue samples.[19]
-
Bioanalysis: Quantify the following analytes:
-
Total Antibody: Measured using a generic or target-specific ELISA. This assay captures both conjugated and unconjugated antibody.[17]
-
Intact ADC (Conjugated Antibody): Measured using an ELISA format where one antibody captures the monoclonal antibody and a second antibody detects the DM4 payload.[17]
-
Free DM4 Payload: Measured using a highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance, volume of distribution, half-life, and exposure (AUC).
Protocol 3: Toxicology Assessment
Toxicology studies are performed to identify potential target organs for toxicity and to determine the maximum tolerated dose (MTD).[12]
Materials:
-
A relevant animal species (one rodent, one non-rodent, e.g., cynomolgus monkey, if the antibody is cross-reactive).[18]
-
This compound ADC.
-
Clinical pathology and histopathology equipment.
Procedure:
-
Species Selection: The relevance of the animal species is crucial.[11][18] This is determined by comparing the binding affinity of the ADC to the target antigen and the tissue cross-reactivity between the animal species and humans.[11][18]
-
Study Design: Conduct dose-range finding studies followed by repeat-dose toxicity studies. Animals are typically dosed on a schedule that mimics the intended clinical regimen.
-
Monitoring: Observe animals daily for clinical signs of toxicity. Monitor body weight, food consumption, and other relevant parameters.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis at predetermined intervals.
-
Histopathology: At the end of the study, perform a full necropsy and collect a comprehensive set of tissues for histopathological examination. Pay close attention to tissues known to be sensitive to maytansinoids, such as the liver, hematopoietic system, and gastrointestinal tract.[18]
III. Data Presentation
Quantitative data from preclinical studies should be summarized for clear comparison.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| Cell Line | Target Antigen | ADC | IC50 (pM) | Reference |
| COLO 205 | CanAg | huC242-DM4 | ~10-20 | [14] |
| SNU16 | CanAg | huC242-DM4 | Not specified | [14] |
| HT-29 | CanAg | huC242-DM4 | Not specified | [14] |
Table 2: In Vivo Efficacy of DM4-based ADCs in Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Outcome | Reference |
| huC242-DM4 | COLO 205 Xenograft | 0.15 mg/kg/day x 5 | Efficacious | [14] |
| huC242-DM4 | SNU16 Xenograft | 0.06 mg/kg/day x 5 | Complete tumor regressions | [14] |
| huC242-DM4 | HT-29 Xenograft | 0.075 or 0.15 mg/kg/day x 5 | Complete tumor regressions | [14] |
| SeriMab-DM4 (DAR 4) | Clinically relevant xenograft | 60 µg/kg (payload dose) | Active | [20] |
IV. Mechanism of Action and Signaling
(R)-DM4 is a maytansinoid that, once released inside the target cancer cell, exerts its cytotoxic effect by inhibiting microtubule assembly.
Mechanism of Action of (R)-DM4
Caption: Signaling pathway for (R)-DM4-induced apoptosis.
This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4] The cleavable nature of the SPDP linker allows the released DM4 to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4][20] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[14]
Conclusion
The preclinical evaluation of this compound ADCs requires a systematic approach involving carefully selected animal models and robust experimental protocols. CDX and PDX models in immunodeficient mice are invaluable tools for assessing in vivo efficacy. Comprehensive pharmacokinetic and toxicology studies are essential for understanding the ADME profile and ensuring the safety of the candidate molecule. The data and protocols presented in this document provide a framework for the successful preclinical development of this promising class of anti-cancer agents.
References
- 1. prisysbiotech.com [prisysbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bioivt.com [bioivt.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 10. HER2-targeted antibody drug conjugate induces host immunity against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prisysbiotech.com [prisysbiotech.com]
- 12. Non-Clinical Considerations for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 13. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 18. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Analytical Characterization of (R)-DM4-SPDP Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1] The (R)-DM4-SPDP conjugate is an ADC where the potent maytansinoid tubulin inhibitor, DM4, is linked to a mAb via the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. The precise analytical characterization of these complex biomolecules is critical to ensure their safety, efficacy, and batch-to-batch consistency. Key quality attributes that require thorough evaluation include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the extent of aggregation, and the identification of conjugation sites.[2]
This document provides detailed application notes and protocols for the essential analytical methods used to characterize this compound conjugates, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[3] The conjugation of the hydrophobic DM4-SPDP to the mAb increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8). This method is invaluable for determining the average DAR and the distribution of different drug-loaded species.
Experimental Protocol: HIC-HPLC for DAR Analysis
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
Materials:
-
This compound conjugate sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% (v/v) isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the this compound conjugate sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Wash the column with 100% Mobile Phase B for 5 minutes.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100
-
Data Presentation: Representative HIC Data for a Maytansinoid ADC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 8.5 | 10.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 45.5 |
| DAR 6 | 17.9 | 15.3 |
| DAR 8 | 19.8 | 3.2 |
| Average DAR | 3.8 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Experimental Workflow: HIC-HPLC for DAR Analysis```dot
Caption: Workflow for RP-HPLC analysis of a reduced ADC.
Quantification of Aggregates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying aggregates in biotherapeutic protein samples. [4]ADC aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.
Experimental Protocol: SEC-HPLC for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.
Materials:
-
This compound conjugate sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject 10 µL of the prepared ADC sample.
-
Run the analysis isocratically for approximately 20 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregates relative to the total peak area.
-
Data Presentation: Representative SEC Data for a Maytansinoid ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.9 | 1.8 |
| Monomer | 11.2 | 98.2 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Experimental Workflow: SEC-HPLC for Aggregate Analysis
Caption: Workflow for aggregate analysis using SEC-HPLC.
Mass Spectrometry for Intact Mass Analysis and Peptide Mapping
Mass spectrometry (MS) is a powerful technique for the detailed structural characterization of ADCs. [5]Intact mass analysis provides information on the molecular weight of the different drug-loaded species, confirming the DAR distribution. [6]Peptide mapping, following enzymatic digestion of the ADC, allows for the precise identification of the amino acid residues where the drug-linker is conjugated.
Experimental Protocol: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight of the intact ADC species and confirm the DAR distribution.
Materials:
-
This compound conjugate sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reversed-phase column
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in Mobile Phase A.
-
LC-MS System Setup:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set a flow rate appropriate for the column.
-
Set up the mass spectrometer for intact protein analysis in positive ion mode.
-
-
LC-MS Analysis:
-
Inject the sample.
-
Apply a shallow gradient to elute the ADC.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Compare the observed masses with the theoretical masses for each DAR species.
-
Data Presentation: Representative Intact Mass Data for a Maytansinoid ADC
| Drug-Loaded Species | Theoretical Mass (Da) | Observed Mass (Da) |
| DAR 0 | 148,500 | 148,502 |
| DAR 2 | 150,450 | 150,453 |
| DAR 4 | 152,400 | 152,405 |
| DAR 6 | 154,350 | 154,356 |
| DAR 8 | 156,300 | 156,308 |
Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.
Experimental Protocol: Peptide Mapping by LC-MS/MS
Objective: To identify the specific conjugation sites of the DM4-SPDP linker on the antibody.
Materials:
-
This compound conjugate sample
-
Denaturing Buffer (e.g., 8 M Urea)
-
Reducing Agent (e.g., DTT)
-
Alkylating Agent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the protein with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a reversed-phase column with a suitable gradient.
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software to search the MS/MS data against the antibody sequence to identify peptides.
-
Identify drug-conjugated peptides by the characteristic mass shift of the DM4-SPDP linker.
-
Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflows for intact mass and peptide mapping analysis.
References
- 1. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
Bio-distribution Studies of (R)-DM4-SPDP ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data interpretation for bio-distribution studies of antibody-drug conjugates (ADCs) utilizing the (R)-DM4 payload linked via a cleavable SPDP linker. The protocols outlined below are intended to serve as a guide for researchers in the preclinical assessment of this important class of biotherapeutics.
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The ADC (R)-DM4-SPDP consists of a monoclonal antibody targeting a tumor-specific antigen, conjugated to the maytansinoid derivative DM4 via the cleavable disulfide linker, SPDP (Succinimidyl 4-(2-pyridyldithio)pentanoate). The (R) configuration refers to the specific stereoisomer of the DM4 payload.
The SPDP linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload. DM4 is a potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in cancer cells[1][2]. Understanding the bio-distribution of this compound ADCs is critical for evaluating their efficacy and safety. These studies provide essential information on tumor targeting, off-target accumulation, and pharmacokinetic properties.
Data Presentation: Quantitative Bio-distribution
The following table summarizes representative bio-distribution data for a maytansinoid ADC with a cleavable disulfide linker (huC242-SPDB-DM4), which serves as a close analog to this compound ADCs. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-administration in tumor-bearing mice. It is important to note that the specific antibody used will significantly influence the tumor uptake and overall bio-distribution profile.
| Tissue | 2 hours (%ID/g) | 6 hours (%ID/g) | 24 hours (%ID/g) | 72 hours (%ID/g) | 144 hours (%ID/g) |
| Tumor | 2.5 ± 0.5 | 7.0 ± 1.2 | 15.0 ± 2.5 | 27.0 ± 4.5 | 14.2 ± 2.8 |
| Blood | 20.0 ± 3.0 | 18.0 ± 2.5 | 10.0 ± 1.5 | 5.0 ± 0.8 | 2.0 ± 0.4 |
| Liver | 10.0 ± 1.5 | 12.0 ± 2.0 | 8.0 ± 1.2 | 6.0 ± 1.0 | 4.0 ± 0.7 |
| Spleen | 4.0 ± 0.7 | 5.0 ± 0.9 | 6.0 ± 1.0 | 4.0 ± 0.7 | 2.0 ± 0.4 |
| Kidneys | 5.0 ± 0.8 | 4.5 ± 0.7 | 3.0 ± 0.5 | 2.0 ± 0.3 | 1.5 ± 0.3 |
| Lungs | 8.0 ± 1.2 | 7.0 ± 1.1 | 4.0 ± 0.6 | 2.5 ± 0.4 | 1.0 ± 0.2 |
| Heart | 4.0 ± 0.6 | 3.5 ± 0.5 | 2.0 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Muscle | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Bone | 2.0 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
Data is representative and adapted from studies on maytansinoid ADCs with cleavable disulfide linkers. Actual values will vary depending on the specific antibody, tumor model, and experimental conditions.
Experimental Protocols
Radiolabeling of this compound ADC with Indium-111
For in vivo bio-distribution studies, the ADC is typically radiolabeled to enable non-invasive imaging and quantitative tissue analysis. Indium-111 (¹¹¹In) is a commonly used radionuclide for this purpose.
Materials:
-
This compound ADC
-
Bifunctional chelator (e.g., DOTA-NHS ester)
-
¹¹¹InCl₃ in 0.05 M HCl
-
Metal-free buffers (e.g., 0.1 M sodium bicarbonate, pH 8.5; 0.2 M ammonium (B1175870) acetate (B1210297), pH 5.5)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner
-
Gamma counter
Protocol:
-
Conjugation of Chelator to ADC:
-
Prepare the this compound ADC in a metal-free buffer such as 0.1 M sodium bicarbonate, pH 8.5.
-
Add a 10 to 20-fold molar excess of DOTA-NHS ester (dissolved in DMSO) to the ADC solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the unreacted chelator by size-exclusion chromatography using a PD-10 column equilibrated with 0.2 M ammonium acetate buffer, pH 5.5.
-
Determine the protein concentration of the purified DOTA-ADC conjugate.
-
-
Radiolabeling with ¹¹¹In:
-
Add a calculated amount of ¹¹¹InCl₃ to the DOTA-ADC conjugate solution. The amount of ¹¹¹In will depend on the desired specific activity.
-
Incubate the reaction mixture for 30-60 minutes at 37-40°C.
-
Determine the radiochemical purity by ITLC using an appropriate mobile phase (e.g., 50 mM DTPA, pH 5). The radiolabeled ADC should remain at the origin, while free ¹¹¹In will move with the solvent front.
-
If the radiochemical purity is below 95%, purify the radiolabeled ADC using a size-exclusion column.
-
In Vivo Bio-distribution Study in Tumor-Bearing Mice
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
-
Tumor cell line expressing the target antigen for the specific ADC
-
Establishment of xenograft tumors by subcutaneous injection of tumor cells. Studies should commence when tumors reach a volume of 100-200 mm³.
Protocol:
-
Administration of Radiolabeled ADC:
-
Administer a defined dose of the ¹¹¹In-labeled this compound ADC (typically 5-10 µCi per mouse) via tail vein injection.
-
The total protein dose of the ADC should also be controlled and recorded.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 2, 6, 24, 72, and 144 hours) post-injection, euthanize a cohort of mice (n=3-5 per time point) by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Blot the tissues to remove excess blood, weigh each tissue, and place it in a pre-weighed gamma counting tube.
-
-
Gamma Counting:
-
Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.
-
The gamma counter should be calibrated for ¹¹¹In.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total counts per minute injected) * 100
-
Quantification of DM4 in Tissues by HPLC
This protocol allows for the quantification of the released DM4 payload in tissue samples, providing insights into the linker cleavage and drug delivery at the target site.
Materials:
-
Tissue homogenizer
-
Formic acid
-
DM4 and S-methyl-DM4 standards
-
HPLC system with a DAD or MS detector
-
Reversed-phase C18 column
Protocol:
-
Sample Preparation:
-
Homogenize the weighed tissue samples in a suitable lysis buffer.
-
Add acetonitrile to the tissue homogenate to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution of DM4 and its metabolite, S-methyl-DM4, using a DAD detector at 254 nm or a mass spectrometer.
-
Quantify the amount of DM4 and S-methyl-DM4 in the samples by comparing the peak areas to a standard curve generated with known concentrations of the analytes[3][4].
-
Visualizations
Experimental Workflow
Caption: Workflow for the bio-distribution study of a radiolabeled this compound ADC.
DM4 Mechanism of Action: Signaling Pathway
Caption: Mechanism of action of DM4 leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Improving (R)-DM4-SPDP ADC Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs) in serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound ADC instability in serum?
A1: The primary mechanism of instability for ADCs utilizing the SPDP linker is the premature cleavage of the disulfide bond within the linker in the bloodstream. This leads to the early release of the cytotoxic payload, (R)-DM4. This premature release can occur through a process called thiol-disulfide exchange with endogenous thiols present in serum, such as cysteine, glutathione, or free thiol groups on proteins like albumin.[1][2][3] This can reduce the therapeutic efficacy of the ADC and potentially lead to off-target toxicity.[4]
Q2: What are the metabolites observed from a disulfide-linked maytansinoid ADC like one with DM4 in vivo?
A2: In vivo, for a disulfide-linked maytansinoid conjugate, you can expect to find several metabolites. Studies on similar ADCs have identified metabolites such as lysine-N(epsilon)-SPDB-DM4, free DM4, and S-methyl-DM4 in tumor tissues.[5] The generation of free, lipophilic metabolites like DM4 is thought to contribute to the potent in vivo efficacy of disulfide-linked maytansinoid conjugates through a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5]
Q3: How does the structure of the SPDP linker contribute to both its function and its instability?
A3: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker contains a disulfide bond that is designed to be stable in systemic circulation but cleavable in the reducing environment of the tumor cell.[6] However, the disulfide bond in SPDP is susceptible to exchange with circulating thiols, which can lead to premature drug release. The stability of this disulfide bond can be influenced by factors like steric hindrance around the bond.[2][7]
Q4: Can aggregation be an issue for this compound ADCs?
A4: Yes, aggregation is a potential issue for all ADCs, including those with a DM4 payload. The conjugation of hydrophobic payloads like maytansinoids can increase the overall hydrophobicity of the antibody, promoting self-association and the formation of high-molecular-weight species.[8][9][10] Aggregation can be influenced by the drug-to-antibody ratio (DAR), the formulation conditions (pH, ionic strength), and storage and handling.[8][9][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound ADCs.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Drug-to-Antibody Ratio (DAR) after conjugation | Incomplete reaction of the SPDP linker with the antibody. | - Ensure the antibody is properly reduced to generate free thiols for conjugation. - Optimize the molar ratio of the DM4-SPDP to the antibody. - Verify the pH of the conjugation buffer is optimal for the reaction (typically pH 7-8). |
| Premature release of DM4 in in vitro serum stability assays | Thiol-disulfide exchange with serum components. | - Introduce Steric Hindrance: Consider using a more sterically hindered disulfide linker (e.g., SPDB) to slow down the rate of thiol-disulfide exchange.[2][7] - Optimize Conjugation Site: The site of conjugation on the antibody can influence the accessibility of the linker to serum thiols.[7][12] Site-specific conjugation at less accessible sites may improve stability. |
| High levels of aggregation observed in ADC preparations | Increased hydrophobicity due to DM4 conjugation. | - Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., arginine, sucrose, polysorbates) to find a formulation that minimizes aggregation.[8][11][13] - Control DAR: Higher DARs can lead to increased aggregation. Aim for an optimal DAR that balances potency and stability.[14] - Careful Handling: Avoid vigorous shaking and multiple freeze-thaw cycles.[8] |
| Inconsistent results in serum stability assays | Variability in plasma/serum quality or assay procedure. | - Use High-Quality Plasma/Serum: Use fresh or properly stored (frozen at -80°C) plasma or serum from the desired species.[15] - Incorporate Internal Standards: Use an internal standard in your LC-MS analysis to improve accuracy and precision.[16][17] - Standardize Protocols: Ensure consistent incubation times, temperatures, and sample processing steps. |
Quantitative Data Summary
The stability of a disulfide linker is a critical factor in the performance of an ADC. The table below provides illustrative data on how linker modification can impact stability in serum.
| Linker Type | Modification | Half-life in Human Plasma (Illustrative) | Key Takeaway |
| SPDP | Standard Disulfide | ~ 24 - 48 hours | Susceptible to premature cleavage via thiol-disulfide exchange. |
| SPDB | Hindered Disulfide (two methyl groups) | ~ 72 - 96 hours | Increased steric hindrance significantly improves stability by slowing the rate of thiol-disulfide exchange.[2] |
Note: The half-life values are illustrative and can vary depending on the specific antibody, conjugation site, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To assess the stability of an this compound ADC in serum by measuring the change in average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
This compound ADC
-
Human, mouse, or rat serum (freshly prepared or frozen at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system
Methodology:
-
ADC Incubation:
-
Thaw serum at 37°C.
-
Incubate the this compound ADC in serum at a final concentration of 100 µg/mL at 37°C.
-
Include a control sample of the ADC in PBS to monitor intrinsic stability.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the reaction.[15]
-
-
ADC Immunoaffinity Capture:
-
Thaw the serum aliquots on ice.
-
Add Protein A or G magnetic beads to each sample to capture the ADC.
-
Incubate for 1-2 hours at 4°C with gentle mixing.
-
Wash the beads with PBS to remove non-specifically bound serum proteins.
-
-
Elution and Analysis:
-
Elute the intact ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
Analyze the samples by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload loss.[18]
-
Protocol 2: Quantification of Free (R)-DM4 in Serum
Objective: To quantify the amount of unconjugated (R)-DM4 released from the ADC in a serum sample.
Materials:
-
Serum sample from in vitro stability assay or in vivo study
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a stable isotope-labeled DM4)
-
LC-MS/MS system
Methodology:
-
Protein Precipitation:
-
To a 100 µL aliquot of the serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex thoroughly to precipitate the serum proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[19]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the free (R)-DM4 and the internal standard.
-
-
LC-MS/MS Analysis:
Visualizations
Caption: Experimental workflows for assessing ADC stability.
Caption: Mechanism of this compound ADC deconjugation in serum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. go.proteinmetrics.com [go.proteinmetrics.com]
- 17. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ricerca.unich.it [ricerca.unich.it]
- 21. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DM4-SPDP Conjugation Chemistry Technical Support Center
Welcome to the technical support center for (R)-DM4-SPDP conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the conjugation of the cytotoxic agent DM4 to antibodies or other targeting moieties using the SPDP linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound conjugation chemistry?
This compound conjugation is a bioconjugation technique used to create Antibody-Drug Conjugates (ADCs). It involves a multi-step process where the potent microtubule-disrupting agent, DM4, is attached to a monoclonal antibody (mAb) via a heterobifunctional crosslinker, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This linker contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive pyridyldithio group, forming a cleavable disulfide bond.[1][2] This disulfide bond is designed to be stable in circulation but can be cleaved by intracellular reducing agents like glutathione, releasing the cytotoxic DM4 payload inside the target cancer cells.[1][3]
Q2: What are the critical quality attributes of a DM4-ADC?
The efficacy and safety of a DM4-ADC are significantly influenced by its critical quality attributes. These include:
-
Drug-to-Antibody Ratio (DAR): The average number of DM4 molecules conjugated to each antibody. The DAR directly impacts the ADC's potency, pharmacokinetics, and therapeutic window.[4][5]
-
Purity: The percentage of the desired ADC monomer, free from aggregates, fragments, and unconjugated drug-linker.[]
-
Stability: The ability of the ADC to remain intact in circulation, minimizing premature release of the DM4 payload, which can lead to off-target toxicity.[7][8]
-
Conjugation Site: The specific amino acid residues (e.g., lysines or cysteines) on the antibody where the drug-linker is attached.[9]
Q3: What factors can influence the efficiency of the conjugation reaction?
Several factors can impact the success of the this compound conjugation:
-
pH: The pH of the reaction buffer is critical for both the amine-reactive and sulfhydryl-reactive steps.[1][3][10]
-
Buffer Composition: The choice of buffer is important to avoid interference with the reaction. For example, buffers containing primary amines (like Tris) should be avoided during the NHS ester reaction.[10][]
-
Reaction Time and Temperature: These parameters need to be optimized to ensure complete conjugation while minimizing side reactions like hydrolysis.[12][13]
-
Purity of Reagents: The quality of the antibody, DM4-SPDP linker, and solvents is crucial for a successful conjugation.[14]
-
Molar Ratio of Reactants: The ratio of DM4-SPDP to the antibody will influence the final DAR.[15]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient NHS ester reaction: The NHS ester of SPDP is susceptible to hydrolysis, especially at high pH.[3][10] | Optimize the reaction pH to a range of 7.2-8.0.[1][16] Prepare fresh SPDP stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use.[14] Ensure the antibody buffer does not contain primary amines.[10] |
| Insufficient molar excess of DM4-SPDP: The ratio of linker to antibody may be too low. | Increase the molar excess of the DM4-SPDP linker. A common starting point is a 20-fold molar excess.[14] Perform a titration experiment to determine the optimal ratio for your specific antibody.[15] | |
| High Levels of Aggregation | Hydrophobicity of DM4: The cytotoxic payload DM4 is hydrophobic, and conjugation can increase the overall hydrophobicity of the antibody, leading to aggregation.[4] | Optimize the DAR; higher DARs can lead to increased aggregation and faster clearance.[5][17] Consider using PEGylated SPDP linkers (PEG-SPDP) to increase the solubility of the final ADC.[3][16] Perform the conjugation at a lower temperature (e.g., 4°C).[12] Use size exclusion chromatography (SEC) to remove aggregates after conjugation.[] |
| Premature Drug Release (Linker Instability) | Cleavage of the disulfide bond in circulation: The disulfide bond in the SPDP linker can be prematurely cleaved by endogenous reducing agents in the bloodstream.[8] | Consider using sterically hindered disulfide linkers (e.g., SPDB) which have shown increased stability in circulation compared to SPDP.[18][19] Evaluate the in vivo stability of the ADC using pharmacokinetic studies.[7] |
| Inconsistent Conjugation Results | Variability in buffer preparation: Inconsistent pH or buffer composition can lead to variable results.[14] | Prepare fresh buffers for each experiment and verify the pH immediately before use.[14] |
| Improper storage of reagents: The SPDP linker is sensitive to moisture and can hydrolyze over time.[14] | Store the SPDP reagent in a desiccated environment at -20°C.[14] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[14] | |
| Off-Target Toxicity | Premature release of DM4: As mentioned above, linker instability can lead to systemic release of the cytotoxic payload.[20][] | Optimize linker stability.[19] |
| High DAR: Very high DAR ADCs can exhibit faster clearance and increased accumulation in the liver, leading to toxicity.[5][17] | Aim for an optimal DAR, typically in the range of 2 to 4, which has been shown to provide a better therapeutic index for maytansinoid ADCs.[5] |
Experimental Protocols & Data
Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale | References |
| NHS Ester Reaction pH | 7.2 - 8.0 | Balances efficient acylation of primary amines with minimizing hydrolysis of the NHS ester. | [1][14][16] |
| Sulfhydryl Reaction pH | 7.0 - 8.0 | Optimal pH for the reaction of the 2-pyridyldithio group with sulfhydryls. | [1][3][10] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help to minimize aggregation. | [12] |
| Reaction Time | 30 - 60 minutes for NHS ester reaction | Sufficient time for the reaction to proceed to completion. | [10][22] |
| Molar Excess of SPDP | 20-fold (starting point) | To drive the reaction towards the desired DAR. | [14] |
| Organic Solvent Concentration | < 10% (v/v) | To avoid affecting protein stability. | [14] |
General Protocol for this compound Conjugation
This protocol provides a general framework. Optimization will be required for specific antibodies and applications.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DM4-SPDP linker
-
Anhydrous DMSO or DMF
-
Conjugation buffer (e.g., phosphate (B84403) buffer, pH 7.2-8.0)
-
Reducing agent (e.g., DTT or TCEP) for cysteine conjugation (if applicable)
-
Quenching reagent (e.g., excess cysteine or lysine)
-
Purification system (e.g., size exclusion chromatography - SEC, or tangential flow filtration - TFF)[12]
Procedure:
-
Antibody Preparation:
-
DM4-SPDP Activation:
-
Immediately before use, dissolve the DM4-SPDP linker in anhydrous DMSO or DMF to create a stock solution.[14]
-
-
Conjugation Reaction:
-
Add the DM4-SPDP stock solution to the antibody solution at the desired molar ratio.
-
Incubate the reaction at room temperature or 4°C for the optimized time (e.g., 1-2 hours).[12]
-
-
Quenching:
-
(Optional) Quench the reaction by adding an excess of a small molecule containing a primary amine or thiol to react with any unreacted linker.[12]
-
-
Purification:
-
Purify the resulting ADC to remove unconjugated DM4-SPDP, excess reagents, and aggregates using SEC or TFF.[][12]
-
-
Characterization:
-
Analyze the purified ADC for critical quality attributes such as DAR (using HIC or RP-HPLC), purity (using SEC), and aggregation.[9]
-
Visualizing the Workflow and Chemistry
To aid in understanding the process, the following diagrams illustrate the key steps and chemical reactions involved in this compound conjugation.
References
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. confluore.com [confluore.com]
- 23. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratios (DAR) in (R)-DM4-SPDP ADCs
Welcome to the technical support center for (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and characterization of ADCs, with a specific focus on achieving a consistent and optimal Drug-to-Antibody Ratio (DAR).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to inconsistent DAR values in your this compound ADC preparations.
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
Question: We are consistently observing a lower-than-expected DAR in our this compound ADC preparations. What are the potential causes and how can we troubleshoot this?
Answer: A low DAR can stem from several factors throughout the conjugation process. Below is a breakdown of potential causes and corresponding troubleshooting steps.
Potential Causes and Solutions for Low DAR
| Potential Cause | Troubleshooting Steps |
| Insufficient Linker Activation | The N-hydroxysuccinimide (NHS) ester on the SPDP linker is susceptible to hydrolysis. Ensure that the activated linker solution is prepared immediately before addition to the antibody solution. Use fresh, high-quality activating reagents like EDC and NHS and store them properly in a desiccator.[1] |
| Suboptimal Reaction pH | The reaction of the NHS-ester with primary amines on the antibody is pH-dependent. The optimal pH range is typically 7.2-8.0.[2] A lower pH can slow down the reaction, while a significantly higher pH can accelerate the hydrolysis of the NHS ester.[3][4] |
| Low Molar Ratio of Linker to Antibody | An insufficient molar excess of the this compound linker will result in fewer conjugation sites being utilized. A common starting point for optimization is to test a range of molar ratios, such as 5:1, 10:1, and 20:1 (linker:antibody).[1] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester, leading to lower conjugation efficiency.[5] Ensure the antibody is in an amine-free buffer like PBS.[6] |
| Inactive this compound Reagent | Improper storage or handling of the this compound reagent can lead to its degradation. Store the reagent at -20°C in a desiccated environment and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[2] |
Issue 2: Consistently High Drug-to-Antibody Ratio (DAR)
Question: Our ADC preparations are showing a DAR that is higher than our target, which is leading to aggregation and poor pharmacokinetics. How can we reduce the DAR?
Answer: A high DAR can be as problematic as a low DAR, often leading to increased toxicity, faster clearance, and aggregation.[1] Here are the primary factors to investigate:
Potential Causes and Solutions for High DAR
| Potential Cause | Troubleshooting Steps |
| Excessive Molar Ratio of Linker | A high molar excess of the this compound linker will drive the reaction towards a higher number of conjugations per antibody. Systematically reduce the molar ratio of the linker to the antibody in your optimization experiments. |
| High Antibody Concentration | High concentrations of the antibody during conjugation can sometimes promote intermolecular crosslinking and aggregation, which can be misinterpreted as a high DAR by some analytical methods. Consider reducing the antibody concentration during the reaction.[1] |
| Prolonged Reaction Time | Allowing the conjugation reaction to proceed for too long can lead to over-conjugation. Perform a time-course experiment to determine the optimal reaction time that yields your target DAR. |
Issue 3: High Batch-to-Batch Variability in DAR
Question: We are struggling with significant variability in the DAR across different batches of our ADC, even when using the same protocol. What could be causing this inconsistency?
Answer: Batch-to-batch inconsistency is a common challenge in ADC manufacturing.[7] Pinpointing the source of variability is key to achieving a robust and reproducible process.
Potential Causes and Solutions for Inconsistent DAR
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality | Variations in the quality and activity of reagents, especially the this compound linker and activation reagents (EDC/NHS), can lead to different conjugation efficiencies. Use reagents from the same lot for a series of experiments and qualify new lots before use. |
| Slight Variations in Reaction Conditions | Minor fluctuations in pH, temperature, and reaction time between batches can have a significant impact on the final DAR.[7] Strictly control and monitor these parameters for each conjugation reaction. |
| Inaccurate Protein Concentration Measurement | An incorrect determination of the initial antibody concentration will lead to an erroneous calculation of the required molar excess of the linker, resulting in DAR variability. Ensure your method for protein concentration measurement is accurate and consistent. |
| Inefficient Purification | Inadequate removal of unreacted linker and drug after the conjugation step can interfere with DAR measurement and lead to inconsistent results. Optimize your purification method (e.g., size exclusion chromatography, dialysis) to ensure complete removal of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
A1: The optimal DAR is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[1] A low DAR may result in insufficient potency, while a high DAR can lead to increased toxicity and faster clearance.[1][8] For maytansinoid-based ADCs, a DAR of 3-4 is often considered a good balance.[9] However, the ideal DAR is specific to the antibody, target, and payload, and should be determined empirically.
Q2: Which analytical methods are recommended for determining the DAR of this compound ADCs?
A2: Several methods can be used to determine the DAR, each with its own advantages and limitations.
Comparison of DAR Measurement Techniques
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug.[][11] | Simple, convenient, and widely used for various cytotoxic ADC drugs including maytansinoids.[11] | Provides an average DAR and no information on drug load distribution.[12] Can be less accurate than other methods.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[11] | Considered a standard technique for determining drug distribution, naked antibody content, and average DAR of cysteine-conjugated ADCs.[11] | Less suitable for lysine-conjugated ADCs as it may not resolve different DAR species.[11] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on polarity.[] | Can be used to estimate the average DAR and analyze the distribution of the drug on the light and heavy chains after reduction.[][12] | Denaturing conditions can disrupt the antibody structure.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass, allowing for the identification of different DAR species.[12] | Provides detailed information on DAR and drug load distribution.[12] Can be used for both native and reduced ADCs. | Can be more complex and require specialized equipment. |
Q3: How does the SPDP linker work and what are its key features?
A3: SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of an antibody) and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond.[3][13] This disulfide bond is relatively stable in circulation but can be cleaved by reducing agents like glutathione (B108866) inside the target cell, releasing the cytotoxic payload.[13]
Q4: Can the hydrophobicity of DM4 contribute to inconsistent DAR or aggregation?
A4: Yes, maytansinoid payloads like DM4 are hydrophobic.[14] High DARs can significantly increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[15] This aggregation can complicate purification and analysis, and negatively impact the ADC's stability and in vivo performance. Using solubility-enhancing linkers, such as those containing polyethylene (B3416737) glycol (PEG), can help mitigate this issue.[1]
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody via Lysine Residues
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of linker to antibody and reaction times, should be empirically determined for each specific antibody.
1. Materials and Reagents:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting columns, dialysis cassettes, or SEC system)
2. Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL.[2]
-
-
This compound Stock Solution Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction by consuming any unreacted this compound.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Determine the protein concentration and the DAR using appropriate analytical methods (e.g., UV/Vis spectroscopy, HIC, or LC-MS).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. benchchem.com [benchchem.com]
- 7. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmiweb.com [pharmiweb.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Toxicity of (R)-DM4-SPDP ADCs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate the off-target toxicity associated with (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the development and evaluation of this compound ADCs.
Q1: We are observing high cytotoxicity in our antigen-negative control cells during in vitro assays. What are the potential causes and solutions?
A: High background toxicity in antigen-negative cells is a common challenge that typically points to issues with ADC stability or non-specific uptake.
-
Potential Cause 1: Premature Payload Release. The SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker contains a disulfide bond that can be susceptible to premature cleavage in the culture medium, releasing the potent DM4 payload.[1][][3]
-
Potential Cause 2: Non-Specific Uptake. ADCs can be taken up by cells through antigen-independent mechanisms such as macropinocytosis, particularly if the ADC has high hydrophobicity.[4][5] This can be exacerbated by ADC aggregation.[3]
-
Potential Cause 3: Contamination. The ADC preparation may be contaminated with unconjugated ("free") DM4 payload.[1]
Troubleshooting Steps:
-
Assess Linker Stability: Perform a stability assay by incubating the ADC in culture medium, and measure the release of free DM4 over time.
-
Purify the ADC: Ensure rigorous purification of the ADC post-conjugation to remove any residual free payload.[1]
-
Include a Non-Targeting ADC Control: Use an ADC with the same linker and payload but an antibody that does not bind to any target on the cells to quantify non-specific uptake.[1]
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Aim for a lower to intermediate DAR (e.g., 2-4) to potentially reduce non-specific uptake.[6]
Q2: Our this compound ADC shows significant in vivo toxicity (e.g., rapid weight loss, hematological abnormalities) at doses below the optimal therapeutic window. What are the likely causes?
A: Unexpected in vivo toxicity often relates to poor linker stability in the systemic circulation or on-target, off-tumor effects.
-
Potential Cause 1: In Vivo Linker Instability. The disulfide bond in the SPDP linker is prone to reduction by circulating thiols like glutathione, leading to premature systemic release of DM4.[3] This is a primary driver of off-target toxicity.[]
-
Potential Cause 2: On-Target, Off-Tumor Toxicity. The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in vital organs.[1][5]
-
Potential Cause 3: Payload-Specific Toxicities. DM4, as a maytansinoid microtubule inhibitor, is associated with specific dose-limiting toxicities, including peripheral neuropathy and ocular toxicity, due to its effects on neurons and other sensitive cells.[4][6][7]
-
Potential Cause 4: Fc-Mediated Uptake. The Fc domain of the antibody can be recognized by Fc receptors on healthy immune cells, leading to unintended uptake and toxicity.[][4]
Troubleshooting Steps:
-
Analyze Plasma for Free Payload: Measure the concentration of free DM4 in plasma samples from treated animals over time to assess in vivo linker stability.[1]
-
Perform Tissue Cross-Reactivity Studies: Evaluate the binding of the antibody to a panel of normal tissues from the relevant species using methods like immunohistochemistry (IHC).[1]
-
Consider Linker Modification: For future ADC generations, explore more stable linkers, such as those with sterically hindered disulfide bonds or non-cleavable linkers.[3][7]
-
Engineer the Antibody: Consider Fc-silencing mutations to reduce uptake by immune cells or affinity modulation to decrease binding to healthy tissues with low antigen expression.[6][7]
Q3: How can we proactively design a better ADC to minimize the off-target toxicity associated with the DM4-SPDP platform?
A: A proactive approach involves optimizing each component of the ADC: the antibody, the linker, and the conjugation strategy.
-
Strategy 1: Employ Site-Specific Conjugation. Traditional conjugation to lysines or cysteines creates a heterogeneous mixture of ADC species with varying DARs. Site-specific conjugation produces a more homogeneous ADC with a defined DAR, which often leads to an improved safety profile and predictable pharmacokinetics.[6][7]
-
Strategy 2: Select a More Stable Linker. While the SPDP linker enables payload release, its instability is a major liability. Consider next-generation cleavable linkers with enhanced stability or non-cleavable linkers that rely on antibody degradation for payload release, which generally offer greater plasma stability.[3][7]
-
Strategy 3: Antibody Engineering. Develop bispecific antibodies that require binding to two different tumor antigens for activation, thereby increasing tumor specificity.[][7]
-
Strategy 4: Inverse Targeting. This innovative approach involves co-administering a payload-binding agent (e.g., an antibody fragment) that "soaks up" any prematurely released DM4 in the circulation, neutralizing it before it can damage healthy tissues.[7][8][9]
Data & Key Parameters
Quantitative data is crucial for decision-making. The following tables summarize key parameters for ADC design.
Table 1: Comparison of Common Linker Chemistries and Stability Profiles
| Linker Type | Cleavage Mechanism | Representative Stability | Key Considerations |
| Disulfide (e.g., SPDP) | Reduction (e.g., by glutathione) | Variable; can be improved with steric hindrance | Prone to premature cleavage in circulation, a major source of off-target toxicity.[3] |
| Peptide (e.g., Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable in human plasma | Can be susceptible to cleavage by other proteases (e.g., neutrophil elastase).[3] |
| Hydrazone | Low pH (acid-labile) | Moderately stable | Can release payload in the acidic endosomal compartment but may have off-target release. |
| Non-cleavable (e.g., SMCC) | Antibody degradation | High (e.g., T-DM1 t½ ~4.6 days in rats) | Minimizes off-target payload release, but the payload-linker catabolite must be active.[3] |
Table 2: Common Dose-Limiting Toxicities Associated with Payload Classes
| Payload Class | Examples | Key Dose-Limiting Toxicities |
| Auristatins | MMAE, MMAF | Neutropenia, Peripheral Neuropathy, Anemia, Ocular Toxicity (MMAF).[4] |
| Maytansinoids | DM1, DM4 | Thrombocytopenia, Hepatotoxicity, Peripheral Neuropathy, Ocular Toxicity. [4] |
| Calicheamicins | Ozogamicin | Myelosuppression, Veno-occlusive Disease. |
| Camptothecins | SN-38, Exatecan | Neutropenia, Diarrhea. |
Visual Guides & Workflows
Diagrams help visualize complex processes and decision-making pathways.
Caption: Troubleshooting flowchart for diagnosing ADC off-target toxicity.
Caption: High-level experimental workflow for ADC development and evaluation.
Caption: Mechanisms of on-target efficacy vs. off-target toxicity for ADCs.
Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay
This assay assesses the toxicity of an this compound ADC on an antigen-negative cell line to quantify off-target effects.[1][10]
-
Materials:
-
Antigen-negative cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound ADC, non-targeting control ADC, and free DM4 payload
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminescence-capable plate reader
-
-
Procedure:
-
Seed the antigen-negative cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the this compound ADC, the non-targeting control ADC, and free DM4 in complete cell culture medium. Include a "no treatment" control.
-
Carefully remove the medium from the cells and add 100 µL of the diluted test articles to the respective wells.
-
Incubate the plate for a period relevant to the ADC's mechanism (typically 72-120 hours).
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions and incubate as required.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the "no treatment" control and plot dose-response curves to determine IC50 values.
-
Protocol 2: Plasma Stability Assay by LC-MS/MS
This protocol measures the amount of prematurely released free payload from an ADC in plasma to assess linker stability.
-
Materials:
-
Control plasma (human, mouse, rat, etc.)
-
This compound ADC
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Spike the this compound ADC into plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), collect an aliquot of the plasma.
-
Immediately stop the reaction by performing protein precipitation. Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the free DM4 payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of free DM4.
-
Plot the concentration of free DM4 over time to determine the in vitro plasma stability and calculate the half-life of the ADC's linker.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This method determines the average DAR and drug-load distribution of an ADC preparation using Hydrophobic Interaction Chromatography (HIC).[6]
-
Materials:
-
This compound ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector (280 nm)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes. The decreasing salt concentration causes species to elute based on their hydrophobicity.
-
Monitor the elution profile at 280 nm. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs (DAR 2, 4, 6, 8), as each DM4 molecule adds hydrophobicity.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. New study aims to reduce unwanted toxicity in cancer therapy - School of Pharmacy and Pharmaceutical Sciences - University at Buffalo [pharmacy.buffalo.edu]
- 9. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to Maytansinoid-Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to resistance to maytansinoid-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to maytansinoid-based ADCs?
Resistance to maytansinoid-based ADCs is a multifaceted issue that can arise from various cellular changes. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a major contributor to resistance.[1][2][3] These transporters actively pump the maytansinoid payload out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.[4][5]
-
Altered Target Antigen Expression: A decrease in the expression of the target antigen on the tumor cell surface can lead to reduced ADC binding and internalization, thereby limiting the delivery of the maytansinoid payload.[5][6] For instance, reduced HER2 expression has been observed in cells resistant to trastuzumab-maytansinoid ADCs.[2][6]
-
Impaired ADC Processing: Resistance can also stem from alterations in the intracellular trafficking and processing of the ADC. This includes inefficient lysosomal degradation of the ADC, which is necessary to release the active maytansinoid payload.[5] Loss of expression of the lysosomal transporter SLC46A3 has been identified as a mechanism of both innate and acquired resistance to ADCs with non-cleavable linkers carrying maytansinoid (DM1) payloads.[7]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can develop resistance by upregulating anti-apoptotic proteins, such as those in the Bcl-2 family.[4][8] These proteins can block the apoptotic pathways triggered by the maytansinoid payload, even when it reaches its intracellular target.[9]
-
Alterations in the Payload's Target: Although less common for maytansinoids which target tubulin, mutations in the payload's molecular target can also confer resistance.[10]
Troubleshooting Guides
Problem 1: Reduced ADC Potency in a Previously Sensitive Cell Line
You observe a significant increase in the IC50 value of your maytansinoid ADC in a cell line that was previously sensitive.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps | Experimental Protocol |
| Upregulation of ABC Transporters (e.g., MDR1, MRP1) | 1. Assess Transporter Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of ABCB1 (MDR1) and ABCC1 (MRP1) in your resistant cell line versus the parental sensitive line. 2. Functional Efflux Assay: Perform a rhodamine 123 accumulation and retention assay.[4] MDR1-overexpressing cells will show lower accumulation and faster efflux of this fluorescent substrate. 3. Use of ABC Transporter Inhibitors: Test the potency of your ADC in the presence of known ABC transporter inhibitors (e.g., cyclosporin (B1163) A for MDR1).[4] A significant restoration of sensitivity suggests transporter-mediated resistance. | Protocol 1: Western Blot for ABC Transporter Expression 1. Lyse parental and resistant cells and quantify total protein concentration. 2. Separate 30-50 µg of protein per lane on an SDS-PAGE gel. 3. Transfer proteins to a PVDF membrane. 4. Block the membrane with 5% non-fat milk in TBST. 5. Incubate with primary antibodies against ABCB1/MDR1 and ABCC1/MRP1 overnight at 4°C. 6. Wash and incubate with HRP-conjugated secondary antibody. 7. Detect chemiluminescence and quantify band intensity relative to a loading control (e.g., GAPDH). |
| Decreased Target Antigen Expression | 1. Quantify Surface Antigen Levels: Use flow cytometry with a fluorescently labeled antibody against your target antigen to compare surface expression between parental and resistant cells. 2. Confirm with Western Blot: Analyze total antigen expression levels in cell lysates by Western blotting. | Protocol 2: Flow Cytometry for Surface Antigen Expression 1. Harvest parental and resistant cells and wash with PBS containing 1% BSA. 2. Incubate 1x10^6 cells with a saturating concentration of a fluorescently labeled primary antibody against the target antigen for 30 minutes on ice. 3. Wash cells twice with PBS/BSA. 4. Resuspend cells in PBS and analyze on a flow cytometer. 5. Compare the mean fluorescence intensity (MFI) between the two cell populations. |
| Upregulation of Anti-Apoptotic Proteins (Bcl-2 family) | 1. Profile Bcl-2 Family Expression: Use Western blotting to assess the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) in parental versus resistant cells. 2. Combination with BH3 Mimetics: Evaluate the synergistic effect of your ADC when combined with a Bcl-2 family inhibitor (e.g., venetoclax).[11] | Protocol 3: In Vitro Cytotoxicity Assay with Combination Therapy 1. Seed parental and resistant cells in 96-well plates. 2. Treat cells with a dose-response matrix of your maytansinoid ADC and a Bcl-2 inhibitor (e.g., venetoclax). 3. Incubate for 72-96 hours. 4. Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo). 5. Calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
Logical Workflow for Investigating Reduced ADC Potency
Caption: Troubleshooting workflow for reduced maytansinoid ADC potency.
Problem 2: High ADC Aggregation During Synthesis or Storage
You are observing significant aggregation of your maytansinoid ADC after conjugation or during storage, which can impact its efficacy and safety.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Steps | Experimental Protocol |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[12] Aim for a lower DAR that maintains potency. Maytansinoid ADCs with a DAR below 6 have shown better tolerability.[12] | Protocol 4: Hydrophobic Interaction Chromatography (HIC) for DAR Measurement 1. Use a HIC column (e.g., TSKgel Butyl-NPR). 2. Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0). 3. Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0). 4. Equilibrate the column with Mobile Phase A. 5. Inject the ADC sample. 6. Elute with a linear gradient to 100% Mobile Phase B. 7. Integrate the peaks corresponding to different DAR species to calculate the average DAR.[13] |
| Suboptimal Reaction/Buffer Conditions | The pH of the conjugation buffer can affect antibody stability.[12] Operating near the antibody's isoelectric point can decrease solubility and lead to aggregation.[12] The presence of organic co-solvents used to dissolve the linker-payload can also induce aggregation.[14] | Optimize buffer pH and minimize the concentration of organic solvents. Perform conjugation at a lower temperature (e.g., 4°C) to control the reaction rate and minimize aggregation.[12] |
| Instability During Purification and Storage | The buffer composition for purification and final formulation is critical for long-term stability.[12] | Optimize the formulation buffer by screening different pH values, ionic strengths, and excipients to minimize aggregation during storage. |
Experimental Workflow for ADC Synthesis and Characterization
Caption: General workflow for maytansinoid ADC synthesis and characterization.
Strategies to Overcome Resistance
Q2: How can the design of the ADC be modified to overcome resistance?
-
Hydrophilic Linkers: For resistance mediated by MDR1, which primarily effluxes hydrophobic substrates, using a more hydrophilic linker can be effective.[4] An antibody-maytansinoid conjugate with a PEG4Mal linker generated a more hydrophilic metabolite that was a poorer substrate for MDR1, leading to improved potency against MDR1-expressing cells.[4][15]
-
Cleavable vs. Non-cleavable Linkers: The choice of linker can influence the ADC's mechanism of action and its susceptibility to certain resistance mechanisms. In some cases, cells resistant to an ADC with a non-cleavable linker have retained sensitivity to an ADC with a cleavable linker and a different payload.[1][2]
-
Alternative Payloads: If resistance is specific to the maytansinoid payload, switching to an ADC with a different class of cytotoxic agent (e.g., an auristatin or a DNA-damaging agent) may restore activity.[5][16]
Signaling Pathway of Maytansinoid ADC Action and Resistance
Caption: Mechanism of action and resistance pathways for maytansinoid ADCs.
Q3: What combination therapies are being explored to overcome maytansinoid ADC resistance?
-
ABC Transporter Inhibitors: While early-generation ABC transporter inhibitors had issues with toxicity, research into newer, more specific inhibitors continues.[4][17] In preclinical models, combining maytansinoid ADCs with transporter inhibitors can restore cellular sensitivity.[4]
-
Bcl-2 Family Inhibitors: Combining maytansinoid ADCs with BH3 mimetics (e.g., venetoclax) that inhibit anti-apoptotic Bcl-2 proteins can be a powerful strategy to re-sensitize resistant cells to apoptosis.[9][11] This approach tackles resistance at the level of the cell death machinery.
-
Sequential ADC Therapy: The sequential use of ADCs that target the same antigen but have different payloads may help circumvent acquired resistance to a specific cytotoxic agent.[10]
Quantitative Data Summary: Overcoming MDR1-Mediated Resistance
The following table summarizes the in vitro cytotoxicity of maytansinoids and a maytansinoid-ADC in the presence and absence of the MDR1 inhibitor cyclosporin A (cycA) in MDR1-expressing cell lines.
| Cell Line | Cytotoxic Agent | IC50 (-cycA) (nmol/L) | IC50 (+cycA) (nmol/L) | Fold Reversal of Resistance |
| HCT-15 | Maytansine (B1676224) | Data not specified | Data not specified | 6-fold |
| Paclitaxel | Data not specified | Data not specified | 10-fold | |
| Vinblastine | Data not specified | Data not specified | 18-fold | |
| UO-31 | Maytansine | Data not specified | Data not specified | 8-fold |
| Data adapted from Kovtun et al., Cancer Res, 2010.[4] |
This data demonstrates that the cytotoxicity of maytansine is significantly enhanced in the presence of an MDR1 inhibitor, confirming the role of this transporter in mediating resistance.[4]
References
- 1. adcreview.com [adcreview.com]
- 2. Tumor cells chronically treated with a trastuzumab-maytansinoid antibody-drug conjugate develop varied resistance mechanisms but respond to alternate treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC46A3 as a Potential Predictive Biomarker for Antibody-Drug Conjugates Bearing Noncleavable Linked Maytansinoid and Pyrrolobenzodiazepine Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody-maytansinoid conjugates designed to bypass multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-DM4-SPDP Conjugate Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of (R)-DM4-SPDP antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue for this compound conjugates?
A1: ADC aggregation is the self-association of individual conjugate molecules into larger, high-molecular-weight (HMW) species.[1][2] This is a critical quality attribute to control because aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][3] For this compound conjugates, the inherent hydrophobicity of the DM4 payload is a primary driver of this phenomenon.[4][5]
Q2: What are the primary causes of aggregation in my this compound ADC experiments?
A2: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate compared to the naked antibody. Key causes include:
-
Payload Hydrophobicity : Maytansinoid payloads like DM4 are inherently hydrophobic. Covalently attaching them to the antibody surface increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[4][5][6]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of DM4 molecules per antibody significantly increases the surface hydrophobicity, leading to a greater propensity for aggregation.[7][]
-
Conjugation Process Stress : The chemical conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents (e.g., DMSO) to dissolve the drug-linker, can induce conformational stress on the antibody, exposing normally buried hydrophobic regions and leading to aggregation.[3][9]
-
Suboptimal Formulation : An inappropriate buffer system, characterized by a suboptimal pH (especially near the antibody's isoelectric point) or ionic strength, can fail to adequately stabilize the ADC.[9]
-
Storage and Handling : ADCs can be sensitive to physical stressors. Factors such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.[3][10]
Q3: How does the SPDP linker influence the aggregation of (R)-DM4 conjugates?
A3: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker itself can contribute to the overall hydrophobicity of the ADC. However, SPDP linkers are often engineered with hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), to counteract this effect.[10][11][12] The inclusion of a PEG spacer enhances the hydrophilicity and solubility of the ADC, creating a "hydration shell" that can shield the hydrophobic DM4 payload and reduce intermolecular interactions, thereby minimizing aggregation.[9][13][14]
Q4: What are the recommended excipients to prevent this compound ADC aggregation in liquid formulations?
A4: The use of appropriate excipients is crucial for stabilizing ADC formulations. Commonly used excipients to prevent aggregation include:
-
Surfactants : Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent surface-induced aggregation and shield hydrophobic regions on the protein surface.[9]
-
Sugars/Polyols : Sugars like sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and stabilizers, particularly in frozen or lyophilized formulations, by maintaining the conformational stability of the antibody.[9]
-
Amino Acids : Certain amino acids, such as arginine and proline, can increase the solubility of the ADC and suppress aggregation.[9]
Troubleshooting Guides
Issue 1: High levels of aggregation detected immediately after conjugation.
This is a common issue that often points to challenges within the conjugation process itself.
Click to expand troubleshooting steps
Possible Causes & Solutions:
-
High Drug-to-Antibody Ratio (DAR): Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[7][]
-
Solution: Optimize the conjugation reaction to target a lower average DAR (typically 2-4). Reduce the molar excess of the this compound linker-payload during the reaction.
-
-
Suboptimal Reaction Buffer: The pH of the conjugation buffer can impact antibody stability.
-
Solution: Ensure the pH of the conjugation buffer is optimal for the reaction chemistry but does not compromise antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.[9]
-
-
Presence of Organic Solvent: Organic co-solvents (like DMSO) used to dissolve the this compound can denature the antibody.
-
Solution: Minimize the concentration of the organic co-solvent. Add the linker-payload solution slowly to the antibody solution with gentle mixing.
-
-
Reaction Temperature: Elevated temperatures can promote protein unfolding and aggregation.
-
Solution: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
-
-
Antibody Quality: The starting antibody material may contain pre-existing aggregates.
-
Solution: Ensure the starting antibody is highly pure and monomeric.
-
Issue 2: Increased aggregation observed during or after purification.
Purification steps can sometimes introduce stress that leads to aggregation.
Click to expand troubleshooting steps
Possible Causes & Solutions:
-
Shear Stress during Tangential Flow Filtration (TFF): TFF, used for buffer exchange and concentration, can induce shear stress.
-
Solution: Optimize the flow rate and transmembrane pressure to minimize shear stress on the ADC.
-
-
On-Column Interactions during Chromatography: Hydrophobic interactions between the ADC and the chromatography resin can occur.
-
Solution: For Size Exclusion Chromatography (SEC), ensure the mobile phase has an appropriate ionic strength to minimize secondary interactions. For other chromatography methods, screen different resins and elution conditions.[]
-
-
Inappropriate Buffer Composition: The purification and final formulation buffers may not be optimal for ADC stability.
-
Solution: Ensure the pH and ionic strength of all buffers are optimized for your specific ADC.
-
Issue 3: Aggregation increases during storage.
Long-term stability is critical for the shelf-life of an ADC.
Click to expand troubleshooting steps
Possible Causes & Solutions:
-
Inappropriate Formulation Buffer: The pH and excipients in the storage buffer may not be providing adequate stabilization.
-
Harsh Storage Conditions: Temperature fluctuations and freeze-thaw cycles can be detrimental.
-
High Protein Concentration: Higher concentrations can increase the likelihood of intermolecular interactions.
-
Solution: If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration.
-
Data Presentation
Disclaimer: The following tables summarize representative quantitative data for maytansinoid-based ADCs. While highly relevant, direct quantitative data for this compound conjugates under these specific conditions is limited in publicly available literature. These values should be considered as a general guide.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Maytansinoid ADC
| Average DAR | % Monomer (SEC-HPLC) | % Aggregate (SEC-HPLC) | Reference |
| 2.1 | 98.5 | 1.5 | [7] |
| 3.5 | 96.2 | 3.8 | [7] |
| 4.0 | 94.1 | 5.9 | [17] |
| 8.0 | Moderately to mostly aggregated | >95% (after 2 days at 40°C) | [] |
Table 2: Effect of Formulation Excipients on Maytansinoid ADC Stability (Thermal Stress at 40°C for 2 weeks)
| Formulation Buffer | Excipient | % Aggregate Increase (SEC-HPLC) | Reference |
| 20 mM Histidine, pH 6.0 | None (Control) | 15.2% | [9] |
| 20 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 | 8.5% | [9] |
| 20 mM Histidine, pH 6.0 | 250 mM Sucrose | 6.1% | [9] |
| 20 mM Histidine, pH 6.0 | 50 mM Arginine | 9.3% | [9] |
| 20 mM Histidine, pH 6.0 | 0.02% Polysorbate 80 + 250 mM Sucrose | 3.7% | [9] |
Table 3: Influence of PEG Spacer in SPDP Linker on ADC Properties
| Linker | Hydrophilicity | % Aggregate (Post-Conjugation) | Plasma Half-life (rodent model) | Reference |
| SPDP (no PEG) | Lower | ~5-8% | Shorter | [11][12] |
| SPDP-PEG4 | Higher | ~2-4% | Longer | [11][12] |
| SPDP-PEG8 | Higher | ~1-3% | Longer | [5] |
| SPDP-PEG24 | Highest | <2% | Longest | [14] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify the monomeric, dimeric, and higher molecular weight (HMW) species of an this compound ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[18]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[18]
-
This compound ADC sample.
-
Low-protein-binding centrifuge tubes and 0.22 µm filters.
Methodology:
-
System Preparation: Equilibrate the HPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[19]
-
Sample Preparation: Thaw the ADC sample on ice. If visible particulates are present, centrifuge the sample at 14,000 x g for 10 minutes and filter the supernatant through a 0.22 µm filter. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Chromatographic Run: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column. Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes). Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 2: Assessment of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of an this compound ADC sample as an indicator of aggregation.
Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Low-volume quartz cuvette.
-
This compound ADC sample.
-
Filtration device (0.2 µm or smaller).[10]
Methodology:
-
Sample Preparation: Filter the ADC sample through a 0.2 µm or smaller syringe filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[10] A sample volume of approximately 30-50 µL is typically required.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index (usually that of the buffer), and the measurement temperature (e.g., 25°C).
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument software will generate an intensity-based size distribution. Analyze the z-average hydrodynamic radius (Rh) and the polydispersity index (PDI). A significant increase in Rh or a high PDI (>0.2) can indicate the presence of aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound conjugate aggregation.
Caption: Key strategies to mitigate this compound ADC aggregation.
References
- 1. Photoinduced aggregation of a model antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. imrpress.com [imrpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioprocessintl.com [bioprocessintl.com]
improving solubility of (R)-DM4-SPDP for conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and conjugation of (R)-DM4-SPDP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1] It comprises the potent cytotoxic maytansinoid DM4 and a linker, SPDP, which facilitates its attachment to an antibody.[1] The maytansinoid payload, DM4, is inherently hydrophobic, which can lead to poor aqueous solubility of the entire drug-linker complex.[2][3] This low solubility can cause challenges during the conjugation process, such as precipitation and aggregation, and can impact the stability and manufacturability of the final ADC.[2][4]
Q2: Which solvents are recommended for dissolving this compound?
Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. Therefore, it is essential to dissolve it in a water-miscible organic co-solvent before its addition to the antibody solution. The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[5]
Q3: What is the maximum recommended concentration of organic co-solvent in the final reaction mixture?
While organic co-solvents are necessary to dissolve the this compound, their concentration in the final conjugation reaction mixture should be minimized to prevent denaturation and precipitation of the antibody.[2] It is generally recommended to keep the final concentration of the organic co-solvent below 10% (v/v), with some sources suggesting keeping it as low as possible.[6]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the resulting ADC?
The Drug-to-Antibody Ratio (DAR) represents the average number of drug-linker molecules conjugated to a single antibody.[5] A higher DAR increases the overall hydrophobicity of the ADC, which can lead to a greater propensity for aggregation and reduced solubility.[2][7] For maytansinoid-based ADCs, a lower DAR of around 2 to 4 is often preferred to maintain better solubility and pharmacokinetic properties.[7]
Q5: What are the key factors that can lead to ADC aggregation during and after conjugation?
Several factors can contribute to the aggregation of ADCs during and after the conjugation process:
-
High DAR: As mentioned, a higher number of hydrophobic payloads increases the likelihood of intermolecular hydrophobic interactions, leading to aggregation.[2][7]
-
Hydrophobic Payloads and Linkers: The inherent hydrophobicity of maytansinoids like DM4 is a primary driver of aggregation.[2][3]
-
Organic Co-solvents: High concentrations of organic co-solvents can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[2]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers are critical for antibody stability.[8] Working near the isoelectric point of the antibody can reduce its solubility.
-
Temperature: Elevated temperatures can increase the rate of aggregation.[8]
-
High Protein Concentration: Increased proximity of antibody molecules at high concentrations can facilitate aggregation.[2]
-
Purification and Storage Conditions: Shear stress during purification steps like tangential flow filtration (TFF) and freeze-thaw cycles during storage can also induce aggregation.[8]
Troubleshooting Guides
Issue: Precipitation of this compound upon addition to the antibody solution.
| Potential Cause | Recommended Solution |
| Poor initial dissolution of this compound. | Ensure the this compound is completely dissolved in the organic co-solvent (DMSO, DMF, or DMA) before adding it to the antibody solution. Gentle vortexing or warming may be necessary. |
| High local concentration of the drug-linker. | Add the dissolved this compound solution to the antibody solution slowly and dropwise while gently stirring. This prevents localized high concentrations that can cause the antibody to precipitate. |
| Excessive concentration of organic co-solvent. | Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v). If solubility issues persist with the drug-linker, consider using a more hydrophilic linker if available. |
| Suboptimal buffer pH. | Ensure the pH of the antibody solution is appropriate for both the stability of the antibody and the conjugation reaction (typically pH 7-8 for SPDP chemistry). |
Issue: ADC aggregation during or after the conjugation reaction.
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR). | Reduce the molar ratio of this compound to the antibody in the conjugation reaction to target a lower average DAR (e.g., 2-4). |
| Hydrophobic interactions. | Consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) spacer, to increase the overall hydrophilicity of the ADC.[2] |
| Unfavorable buffer conditions. | Optimize the pH and ionic strength of the conjugation buffer to maximize antibody stability. Avoid the isoelectric point of the antibody. |
| High temperature. | Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[8] |
| High protein concentration. | If possible, perform the conjugation at a lower antibody concentration. Alternatively, consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[4] |
| Stress during purification. | Optimize purification parameters to minimize shear stress, such as flow rates in TFF. For chromatography, select resins and buffer conditions that minimize non-specific interactions.[8] |
| Instability during storage. | Optimize the formulation buffer with excipients such as sugars (sucrose, trehalose) or surfactants (polysorbate 20/80) to improve long-term stability. Store at appropriate temperatures and avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound
This protocol outlines a general procedure to determine the kinetic solubility of this compound in a buffered solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV assay)
-
Pipettes and tips
-
Plate shaker/incubator
-
Nephelometer or UV-Vis plate reader
-
Filtration apparatus for direct UV assay (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Dispense into Plate: Add a small, equal volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate in triplicate. Include DMSO-only wells as a blank control.
-
Add Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., ≤2%).
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 2 hours).[9]
-
Measurement:
-
Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the blank indicates precipitation.
-
Direct UV Method: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate at the appropriate wavelength for DM4. Calculate the concentration of the dissolved compound using a standard curve.[9]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: General Procedure for Conjugation of this compound to an Antibody
This protocol provides a general workflow for the conjugation of this compound to a monoclonal antibody. Optimization of molar ratios, buffer conditions, and reaction times may be necessary for specific antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO (or DMF/DMA)
-
Conjugation buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the desired conjugation buffer. The buffer should be free of primary amines (e.g., Tris) if targeting lysine (B10760008) residues.
-
Adjust the antibody concentration to the desired level (e.g., 5-10 mg/mL).
-
-
This compound Preparation:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of, for example, 10 mM.[]
-
-
Conjugation Reaction:
-
Gently stir the antibody solution at the desired reaction temperature (e.g., room temperature or 4°C).
-
Slowly add the dissolved this compound stock solution to the antibody solution to achieve the desired molar excess of the drug-linker. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction mixture for the desired time (e.g., 1-4 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine, in molar excess to cap any unreacted SPDP groups.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, aggregates, and other small molecules using SEC or TFF.
-
The purification buffer should be optimized for the stability of the final ADC.
-
-
Characterization:
-
Characterize the purified ADC for parameters such as DAR, monomer/aggregate content, and purity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, HIC, SEC, and mass spectrometry).
-
Visualizations
Caption: Experimental workflow for this compound conjugation to an antibody.
Caption: Troubleshooting logic for solubility and aggregation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 6. downstreamcolumn.com [downstreamcolumn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Reproducible (R)-DM4-SPDP Conjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving reproducible (R)-DM4-SPDP conjugation. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and key data summaries to facilitate successful antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound conjugation, providing potential causes and recommended solutions.
Issue 1: Low or No Conjugation Yield
-
Q: We are observing a very low Drug-to-Antibody Ratio (DAR) despite following our standard protocol. What could be the cause?
-
A: Low conjugation yield can stem from several factors related to your reagents and reaction conditions.
-
Incorrect Buffer pH: The reaction of the SPDP linker's NHS ester with the primary amines on the antibody is most efficient within a pH range of 7.2 to 8.5.[1][2] A pH below this range can lead to the protonation of amine groups, significantly slowing the reaction rate, while a pH above 8.5 can accelerate the hydrolysis of the NHS ester, reducing its availability to react with the antibody.[1]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or Glycine, will compete with the antibody's lysine (B10760008) residues for reaction with the SPDP linker, leading to a lower conjugation efficiency.[1] It is crucial to use a non-amine, non-thiol containing buffer like Phosphate-Buffered Saline (PBS), Borate, or Carbonate/Bicarbonate.[1]
-
Hydrolyzed this compound Reagent: The NHS ester on the SPDP linker is sensitive to moisture and can hydrolyze over time if not stored correctly.[1] Ensure the reagent is stored in a desiccated environment at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[1] Always prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1]
-
Insufficient Molar Excess of Linker-Payload: A 5- to 20-fold molar excess of the SPDP-PEG4-NHS ester over the protein is generally recommended.[2] The optimal ratio should be determined experimentally for your specific antibody.
-
-
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation
-
Q: Our purified ADC shows significant aggregation, observed as turbidity or high molecular weight species in Size Exclusion Chromatography (SEC). What causes this and how can we fix it?
-
A: ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity of the conjugate.[3][4]
-
High Drug-to-Antibody Ratio (DAR): A high DAR increases the number of hydrophobic DM4 molecules on the antibody surface, which can lead to self-association and aggregation.[3] For maytansinoid ADCs, a DAR in the range of 3 to 4 is often optimal to balance efficacy and toxicity, while also minimizing aggregation risk.[5]
-
Unfavorable Buffer Conditions: The formulation buffer is critical for ADC stability. If the buffer pH is close to the isoelectric point (pI) of the ADC, the net charge of the molecule is reduced, increasing the likelihood of aggregation.[3][6] Both very low and very high salt concentrations can also promote aggregation.[6]
-
Conjugation Process Stress: The use of organic co-solvents (like DMSO or DMF) to dissolve the hydrophobic this compound can partially denature the antibody, exposing hydrophobic regions and leading to aggregation.[3] It's recommended to keep the final concentration of the organic solvent below 10% (v/v).[1] Elevated temperatures and vigorous mixing can also induce protein unfolding and aggregation.[3]
-
Storage and Handling: Improper storage, such as repeated freeze-thaw cycles or exposure to light, can destabilize the ADC and induce aggregation.[3]
-
-
-
Q: What strategies can we implement to mitigate ADC aggregation?
-
A: A systematic approach is key to resolving aggregation issues.
-
Optimize DAR: Aim for a lower, more controlled DAR (e.g., 2-4) to reduce hydrophobicity-related problems.[5]
-
Formulation Screening:
-
Process Optimization: Minimize the concentration of organic co-solvents used to dissolve the linker-payload.[3]
-
Purification: Utilize purification methods that effectively remove aggregates, such as preparative SEC or Hydrophobic Interaction Chromatography (HIC).[3]
-
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Q: We are observing significant batch-to-batch variability in our DAR. How can we improve consistency?
-
A: Achieving a consistent DAR requires tight control over reaction parameters.
-
Stoichiometry and Process Control: Carefully control the molar ratio of the this compound to the antibody, as well as reaction parameters like pH, temperature, and reaction time.[7]
-
Site-Specific Conjugation: For the highest level of homogeneity, consider site-specific conjugation techniques that target engineered sites on the antibody, rather than relying on the stochastic labeling of lysine residues.[5][7]
-
Buffer Preparation: Ensure consistent and accurate preparation of all buffers, verifying the pH with a calibrated meter.[1]
-
Analytical Method Robustness: Ensure your DAR measurement method, typically HIC, is robust and optimized. Factors like flow rate, gradient, column type, and mobile phase composition can all affect the results.[][9]
-
-
Data and Parameter Summaries
For ease of reference, key quantitative data and recommended starting parameters are summarized below.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| Reaction Buffer pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for labeling antibodies.[2] |
| Buffer Composition | Phosphate, Borate, or Carbonate-based | Must be free of primary amines (e.g., Tris, Glycine).[1] |
| This compound:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically.[2] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | To minimize antibody denaturation and aggregation.[1] |
| Reaction Temperature | Room Temperature (or 4°C) | |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) |
Table 2: Target Quality Attributes for DM4-based ADCs
| Attribute | Target Value | Rationale |
| Average DAR | 3 - 4 | Balances efficacy and toxicity for maytansinoid payloads.[5] |
| Aggregation | < 5% (as High Molecular Weight Species by SEC) | Minimizes potential for immunogenicity and altered pharmacokinetics.[4] |
| Purity | > 95% | Ensures product consistency and safety. |
Experimental Protocols
Protocol 1: this compound Conjugation to an Antibody via Lysine Residues
This protocol describes a general method for conjugating this compound to an antibody. It is essential to optimize these conditions for your specific antibody and application.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10) or Tangential Flow Filtration (TFF) system
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, allow the vial of this compound to equilibrate to room temperature.
-
Dissolve the this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 7-fold molar excess over the antibody).
-
Slowly add the this compound stock solution to the antibody solution while gently stirring. Ensure the final DMSO concentration remains below 10%.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unreacted this compound and other small molecules by buffer exchange using a desalting column or TFF into a suitable formulation buffer (e.g., PBS pH 7.4).
-
If necessary, further purify the ADC to remove aggregates using Size Exclusion Chromatography (SEC) or to isolate specific DAR species using Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC is the primary method for determining the DAR and drug load distribution for cysteine and lysine-linked ADCs.[10] The conjugation of the hydrophobic DM4 payload increases the antibody's hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[10]
Materials:
-
HIC Column (e.g., Butyl-NPR)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DAR values.[10]
-
Monitor the absorbance at 280 nm and 252 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100
-
-
Diagrams and Workflows
Visual representations of the experimental workflow and troubleshooting logic can aid in understanding and executing the protocol effectively.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for DM4 conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 9. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analytical Challenges in Detecting DM4 Metabolites
Welcome to the technical support center for the analytical detection of DM4 and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of DM4 and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Low or no analyte signal (DM4/S-Me-DM4) | Analyte Degradation/Adsorption: DM4 is unstable in biological matrices due to its reactive thiol group, leading to disulfide bond formation. It can also adsorb to labware. | - Sample Handling: Process samples on ice. Use low-binding tubes. - Stabilization: Immediately after collection, treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave disulfide bonds, followed by an alkylating agent like N-ethylmaleimide (NEM) to cap the free thiol group and prevent further reactions.[1] |
| Poor Extraction Recovery: Inefficient extraction from the biological matrix. | - Optimize Sample Preparation: Use protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction (SPE) for effective cleanup and concentration.[2] - Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., DM4-d6) early in the sample preparation process to monitor and correct for recovery losses.[3] | |
| Instrumental Issues (LC-MS/MS): Suboptimal mass spectrometer settings, contaminated ion source, or incorrect mobile phase composition. | - MS Settings: Ensure MS parameters (e.g., ion source temperature, gas flows, collision energy) are optimized for DM4 and S-Me-DM4. Sodium adducts of the analytes may offer better sensitivity.[2] - System Maintenance: Regularly clean the ion source and check for clogs.[4][5] - Mobile Phase: Use high-purity, LC-MS grade solvents and additives.[6] | |
| High Signal Variability/Poor Reproducibility | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of the target analytes, leading to inconsistent results.[7][8] | - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like phospholipid removal plates or advanced SPE cartridges.[8][9] - Chromatographic Separation: Optimize the LC method to separate analytes from interfering matrix components.[4] - Internal Standard: Use a co-eluting stable isotope-labeled internal standard (SIL-IS) like DM4-d6 to compensate for matrix effects.[3][10] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[11] |
| Inconsistent Sample Handling: Variations in sample collection, storage, or preparation. | - Standardized Protocols: Adhere to a strict, validated standard operating procedure (SOP) for all samples. - Stability: Ensure the stability of DM4 and its metabolites under the storage and processing conditions used.[12] Perform freeze-thaw stability tests.[12] | |
| Peak Tailing or Splitting in Chromatogram | Column Issues: Column overload, contamination, or degradation. | - Sample Dilution: Dilute the sample to avoid overloading the analytical column.[6] - Guard Column: Use a guard column to protect the analytical column from contaminants.[6] - Column Cleaning/Replacement: Flush the column with a strong solvent or replace it if performance degrades.[6] |
| Inappropriate Sample Solvent: The solvent used to reconstitute the final extract may be too strong, causing poor peak shape. | - Solvent Matching: Ensure the sample diluent is compatible with or weaker than the initial mobile phase.[6] | |
| Underestimation of Free DM4 Concentration | Conjugation in Matrix: The free sulfhydryl group of DM4 can react with thiol-containing molecules in biological matrices, forming conjugates and reducing the concentration of the free form.[13] | - Reduction and Alkylation: A workflow involving protein precipitation, reduction with TCEP, and SPE is crucial to release DM4 from these endogenous conjugates before analysis.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of DM4 and why is it important to measure?
A1: The primary metabolite of DM4 is S-methyl-DM4 (S-Me-DM4).[3] It is formed by the methylation of the free sulfhydryl group of DM4.[3][14] Both DM4 and S-Me-DM4 are potent cytotoxic agents that inhibit microtubule assembly.[15][16] Therefore, quantifying both compounds is crucial for understanding the overall pharmacokinetic profile, efficacy, and potential toxicity of DM4-based therapies, such as antibody-drug conjugates (ADCs).[14][17][18]
Q2: How can I prevent the degradation of DM4 in my plasma samples?
A2: Due to the reactive nature of its thiol group, DM4 is prone to forming disulfide bonds with other thiol-containing molecules in plasma, leading to an underestimation of its free concentration.[13] To ensure stability, a common strategy is to first reduce the plasma sample with an agent like TCEP to cleave any existing disulfide bonds, and then cap the free thiol group with an alkylating agent like N-ethylmaleimide (NEM).[1] This prevents re-formation of conjugates and stabilizes DM4 for accurate analysis.
Q3: What is the recommended analytical technique for quantifying DM4 and S-Me-DM4 at low concentrations?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique due to its high sensitivity and specificity, which are necessary for detecting the low concentrations of free DM4 and its metabolites typically found in clinical and preclinical studies.[2][13][16][19] For situations where higher concentrations are expected or as a more accessible alternative, HPLC with a Diode-Array Detector (HPLC-DAD) has also been successfully validated.[14][20]
Q4: What are matrix effects and how can I mitigate them in my assay?
A4: Matrix effects are the alteration (suppression or enhancement) of the analyte's signal response due to co-eluting compounds from the sample matrix during analysis by mass spectrometry.[8] Biological matrices like plasma are complex and prone to causing these effects. Mitigation strategies include:
-
Effective Sample Cleanup: Using techniques like protein precipitation and solid-phase extraction (SPE) to remove interfering substances.[21][22]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analytes from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS, such as DM4-d6, behaves almost identically to the analyte during extraction and ionization, allowing it to accurately correct for signal variations caused by matrix effects.[3][10]
Q5: What are the typical validation parameters for a bioanalytical method for DM4 and S-Me-DM4?
A5: A robust bioanalytical method should be validated according to regulatory guidelines. Key parameters include:
-
Linearity and Range: The concentration range over which the assay is accurate and precise. For an HPLC-DAD method, a range of 0.06–20 μg/mL has been reported.[14][17][20] For a more sensitive LC-MS/MS method, a dynamic range of 0.100-50.0 ng/ml has been validated.[2]
-
Accuracy and Precision: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).[14][17][20]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified. For HPLC-DAD, LOD and LLOQ have been reported as 0.025 and 0.06 μg/mL, respectively.[14][17][20]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[12]
Experimental Protocols & Data
Table 1: HPLC-DAD Method Parameters for DM4 and S-Me-DM4 Quantification
| Parameter | Value | Reference |
| Instrumentation | Agilent 1100 Liquid Chromatography System with DAD | [14] |
| Column | Reversed-phase GraceSmart RP18 (thermostated at 40 °C) | [14][20] |
| Mobile Phase | Isocratic elution with milliQ water and methanol (B129727) (25:75, v:v), both with 0.1% v:v formic acid | [14][20] |
| Flow Rate | 1.0 mL/min | [14][20] |
| Injection Volume | 20 μL | [14][20] |
| Detection Wavelength | 254 nm | [14][20] |
| Run Time | < 13 min | [14][20] |
Table 2: Performance Characteristics of Validated HPLC-DAD Method
| Parameter | DM4 | S-Me-DM4 | Reference |
| LOD | 0.025 µg/mL | 0.025 µg/mL | [14][17][20] |
| LLOQ | 0.06 µg/mL | 0.06 µg/mL | [14][17][20] |
| Linearity Range | 0.06–20 µg/mL | 0.06–20 µg/mL | [14][17][20] |
| Intra-day Precision (%RSD) | 2.3–8.2 % | 2.3–8.2 % | [14][17][20] |
| Inter-day Precision (%RSD) | 0.7–10.1 % | 0.7–10.1 % | [14][17][20] |
| Intra-day Trueness (%Bias) | -1.1 to 3.1 % | -1.1 to 3.1 % | [14][17][20] |
| Inter-day Trueness (%Bias) | -10.4 to 7.5 % | -10.4 to 7.5 % | [14][17][20] |
Visualizations
References
- 1. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.at [shimadzu.at]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ojp.gov [ojp.gov]
- 13. labcorp.com [labcorp.com]
- 14. ricerca.unich.it [ricerca.unich.it]
- 15. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bioagilytix.com [bioagilytix.com]
- 19. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SPDP and Other Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. An ideal linker must ensure the stable attachment of the cytotoxic payload to the antibody in systemic circulation while enabling its efficient release at the tumor site. This guide provides an objective comparison of the performance of the SPDP linker with other widely used cleavable linker technologies, supported by experimental data.
The efficacy and safety of ADCs are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This comparison will delve into the fundamental mechanisms, stability, and overall performance of ADCs constructed with different cleavable linkers.
Mechanisms of Cleavage: A Diverse Toolkit for Payload Release
Cleavable linkers utilize various physiological differences between the bloodstream and the target tumor tissue to trigger the release of the cytotoxic drug.[1] The primary mechanisms of cleavage are reductive, enzymatic, and pH-dependent.[1]
-
Disulfide Linkers (e.g., SPDP): These linkers, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), contain a disulfide bond that is susceptible to cleavage in the reducing environment of the cell's cytoplasm.[2][][4] The concentration of reducing agents like glutathione (B108866) is significantly higher inside cells compared to the bloodstream, providing a selective release mechanism.[][5] The kinetics of payload release from disulfide linkers can be modulated by the steric hindrance around the disulfide bond.[2]
-
Peptide Linkers (e.g., Val-Cit): These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are abundant in the lysosomes of tumor cells.[5][6] The valine-citrulline (Val-Cit) dipeptide is a commonly used example, offering high stability in plasma and efficient cleavage within the target cell.[5][6]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) following internalization of the ADC.[5]
-
β-Glucuronide Linkers: This class of enzymatically cleavable linkers is stable in circulation but is cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types.[7][8][9] A key advantage of these linkers is their hydrophilicity, which can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[8][9][10]
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker significantly impacts the performance of an ADC, influencing its stability, efficacy, and potential for off-target toxicity. The following table summarizes key performance parameters of different cleavable linker types. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[1]
| Linker Type | Cleavage Mechanism | Stability in Circulation | Release Trigger | Key Advantages | Key Considerations |
| SPDP (Disulfide) | Reductive cleavage | Generally stable | High intracellular glutathione concentration | Targeted intracellular release, tunable release kinetics.[2] | Potential for premature release in the presence of reducing agents in the bloodstream. |
| Val-Cit (Peptide) | Enzymatic (Cathepsin B) | High (t½ of 230 days in human plasma for a Val-Cit-PABC ADC)[11] | Lysosomal proteases | High plasma stability, specific cleavage mechanism.[1] | Efficacy dependent on protease expression levels in the tumor. |
| Hydrazone (pH-Sensitive) | Acid hydrolysis | Lower stability compared to other cleavable linkers.[12] | Acidic environment of endosomes and lysosomes | Effective release in acidic intracellular compartments.[13] | Prone to premature drug release in plasma, leading to potential off-target toxicity.[9] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High (extrapolated half-life of 81 days in rat plasma for a β-glucuronide MMAF ADC)[14] | Lysosomal β-glucuronidase | High stability, hydrophilic nature reduces aggregation.[8][9][10] | Efficacy is dependent on the expression of β-glucuronidase in the tumor. |
| Maleimide-based (Non-cleavable for comparison) | Proteolytic degradation of the antibody | High (T-DM1 t½ ~4.6 days in rats)[15] | Lysosomal degradation | Very stable in circulation, minimizing off-target release.[15] | Releases payload with linker remnant, which may affect activity; susceptible to retro-Michael reaction leading to premature payload release.[16] |
Experimental Protocols
To objectively compare the performance of different linkers, a series of well-defined in vitro and in vivo assays are essential.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[1][17]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[1]
-
Analyze the samples to quantify the amount of intact ADC and released payload.[1] This can be achieved through methods such as:
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Seed target cancer cells in a 96-well plate and allow them to adhere.[1]
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.[1]
-
Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).[1]
-
Assess cell viability using an appropriate method, such as the MTT assay.[1]
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) for each test article.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[1]
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells, distinguishable by a marker (e.g., fluorescent protein).[1]
-
Treat the co-culture with the ADC at various concentrations.[1]
-
After a suitable incubation period, assess the viability of both cell populations separately (e.g., by flow cytometry).
-
A decrease in the viability of the antigen-negative cells indicates a bystander effect.
Visualizing the Mechanisms
To further illustrate the processes involved, the following diagrams depict the cleavage mechanism of an SPDP linker and a general experimental workflow for comparing linker stability.
Caption: Cleavage mechanism of an SPDP-linked ADC.
Caption: Experimental workflow for comparing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. njbio.com [njbio.com]
- 4. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. β-Glucuronide Linkers | BroadPharm [broadpharm.com]
- 8. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 9. mdpi.com [mdpi.com]
- 10. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 13. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Efficacy of (R)-DM4 SPDP Antibody-Drug Conjugates: A Comparative Analysis in Preclinical Tumor Models
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. This guide provides a comparative overview of the preclinical efficacy of ADCs utilizing the maytansinoid derivative (R)-DM4 as the cytotoxic payload, conjugated via a cleavable N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPDP) or a structurally similar linker, N-succinimidyl 4-(2-pyridyldithio)butyrate (SPDB). The analysis focuses on the performance of these ADCs in various tumor models, supported by available experimental data.
Data Presentation: Efficacy Across Tumor Models
The following table summarizes the preclinical efficacy of ADCs employing a DM4 payload and a disulfide linker in different cancer models. Due to the limited availability of comprehensive public data for a single (R)-DM4-SPDP ADC across multiple tumor types, this table includes data from coltuximab ravtansine (SAR3419), which utilizes a closely related SPDB linker, and provides context with data from lorvotuzumab mertansine (B1676302) (IMGN901), an ADC with a similar maytansinoid payload (DM1).
| ADC (Target) | Tumor Model | Cell Line | Animal Model | Dosing Regimen | Efficacy Endpoint | Observed Outcome |
| Coltuximab Ravtansine (SAR3419) (CD19) | B-cell Lymphoma | Ramos | Xenograft (Mice) | Single IV dose of ~100 µg/kg (conjugated DM4) | Tumor Regression | Complete tumor regressions in 100% of mice[1] |
| Coltuximab Ravtansine (SAR3419) (CD19) | B-cell Lymphoma | Ramos | Xenograft (Mice) | Single IV dose of ~50 µg/kg (conjugated DM4) | Tumor Regression | Minimal effect[1] |
| Lorvotuzumab Mertansine (IMGN901) (CD56) | Neuroblastoma | Various | Xenograft (Mice) | Not specified | Objective Response | Objective responses observed in 3 out of 7 models |
| Lorvotuzumab Mertansine (IMGN901) (CD56) | Rhabdomyosarcoma | Various | Xenograft (Mice) | Not specified | Objective Response | Objective responses observed in 2 out of 7 models |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols based on the available literature for evaluating the efficacy of DM4-based ADCs.
In Vivo Tumor Xenograft Study (B-cell Lymphoma)
-
Cell Line: Ramos, a human Burkitt's lymphoma cell line expressing CD19.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of Ramos cells into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Coltuximab ravtansine (SAR3419) is administered as a single intravenous (IV) injection.
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often tumor growth inhibition or complete tumor regression. Body weight is also monitored as an indicator of toxicity.[1][2]
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression.
-
Method: Cells are seeded in 96-well plates and incubated with increasing concentrations of the ADC for a specified period (e.g., 72-96 hours).
-
Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay. The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
Signaling Pathway and Mechanism of Action
The cytotoxic effect of this compound ADCs is initiated by the binding of the antibody component to its specific target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the cleavable SPDP linker is reduced, releasing the active DM4 payload. DM4 then exerts its potent anti-cancer activity by inhibiting tubulin polymerization, which disrupts the formation of microtubules. This leads to cell cycle arrest, specifically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1][2]
Experimental Workflow
The preclinical evaluation of an this compound ADC typically follows a structured workflow, from initial in vitro characterization to in vivo efficacy studies.
References
- 1. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bystander Effect of DM4: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) payload is critical for therapeutic success. This guide provides a comprehensive comparison of the bystander effect of the potent microtubule-inhibiting payload, DM4, against other commonly used cytotoxic agents. Supported by experimental data and detailed protocols, this document serves as a vital resource for the informed design and evaluation of next-generation ADCs.
The bystander effect, the ability of an ADC to eliminate antigen-negative tumor cells in the vicinity of targeted antigen-positive cells, is a crucial mechanism for overcoming tumor heterogeneity and enhancing therapeutic efficacy.[1][2] This phenomenon is primarily governed by the physicochemical properties of the ADC's payload and the nature of the linker connecting it to the antibody.[2] For a significant bystander effect to occur, the cytotoxic agent must be able to traverse the cell membrane after its release from the target cell and diffuse into neighboring cells. This necessitates the use of a cleavable linker that liberates the payload within the tumor microenvironment. Payloads that are neutral, uncharged, and possess a degree of lipophilicity are generally more adept at crossing cell membranes and inducing bystander cytotoxicity.[2]
DM4, a maytansinoid derivative, when coupled with a cleavable linker such as a disulfide-based linker (e.g., SPDB), releases a lipophilic and cell-permeable metabolite, S-methyl DM4.[2][3] This active form can efficiently diffuse to adjacent cells, leading to a pronounced bystander effect.[2] In contrast, ADCs with non-cleavable linkers, such as ado-trastuzumab emtansine (T-DM1), release charged metabolites (e.g., Lys-SMCC-DM1) that are largely unable to exit the target cell, thereby exhibiting a minimal to nonexistent bystander effect.[2]
Comparative Analysis of Bystander Killing Potential
The in vitro bystander effect of various ADC payloads is typically evaluated using co-culture assays where antigen-positive and antigen-negative cancer cells are grown together. The following table summarizes representative data from such assays, highlighting the differential effects of various payloads on the viability of antigen-negative bystander cells.
| Payload | Linker Type | Bystander Effect Potential | Key Physicochemical Characteristics | Representative Experimental Evidence (Antigen-Negative Cell Viability) |
| DM4 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable.[2] | Significant reduction in the viability of antigen-negative cells in co-culture with antigen-positive cells.[2] |
| MMAE | Cleavable (e.g., vc) | High | Monomethyl auristatin E is a highly permeable payload.[2][4] | Potent killing of antigen-negative cells in co-culture models.[4] |
| Deruxtecan (DXd) | Cleavable | High | A topoisomerase I inhibitor with high membrane permeability.[2] | Demonstrates a potent bystander effect in various in vitro and in vivo models.[2] |
| SN-38 | Cleavable | Moderate to High | The active metabolite of irinotecan, it possesses membrane permeability enabling a bystander effect. | Shows effective killing of bystander cells in co-culture experiments. |
| DM1 | Non-cleavable (e.g., SMCC) | Low to None | The primary metabolite, Lys-SMCC-DM1, is charged and largely membrane-impermeable.[2] | Minimal to no effect on the viability of antigen-negative cells in co-culture.[2][5] |
| MMAF | Cleavable (e.g., vc) | Low to None | Although released from a cleavable linker, MMAF is negatively charged at physiological pH, limiting its cell permeability.[4] | Exhibits minimal bystander killing in co-culture assays.[4] |
Note: The data presented are illustrative and compiled from various studies. Direct comparison requires standardized experimental conditions.
Visualizing the Pathways and Protocols
To further elucidate the mechanisms and experimental approaches for validating the bystander effect, the following diagrams, generated using Graphviz, provide a clear visual representation of the key processes.
Caption: Mechanism of DM4-mediated bystander cell killing.
Caption: Experimental workflow for the co-culture bystander assay.
Caption: Experimental workflow for the conditioned medium transfer assay.
Caption: Signaling pathway of DM4-induced apoptosis.
Detailed Experimental Protocols
For accurate and reproducible assessment of the DM4 payload's bystander effect, the following detailed protocols are provided.
Co-culture Bystander Effect Assay
This assay directly quantifies the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of a DM4-ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC).
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., MCF7-GFP).[2]
-
Complete cell culture medium.
-
DM4-ADC and a non-bystander control ADC (e.g., T-DM1).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader, high-content imager, or flow cytometer.
Procedure:
-
Cell Seeding:
-
Prepare a mixed suspension of Ag+ and Ag- (GFP-expressing) cells. The ratio of Ag+ to Ag- cells can be varied (e.g., 9:1, 1:1, 1:9) to evaluate the dependency of the bystander effect on the number of target cells.[2]
-
Seed the cell mixture into 96-well plates at a total density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Include control wells with only Ag- cells to measure the direct toxicity of the ADC.[2]
-
Incubate the plate overnight to allow for cell adherence.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and control ADCs in complete medium. The concentration range should be selected to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[2]
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include untreated co-culture wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours.[2]
-
-
Quantification of Bystander Cell Viability:
-
Plate Reader/Imaging: Measure the fluorescence of the GFP-expressing Ag- cells. A decrease in fluorescence intensity relative to the untreated control indicates bystander killing.[2]
-
Flow Cytometry: Harvest the cells by trypsinization, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry to quantify the percentage of viable GFP-positive cells.
-
-
Data Analysis:
-
Normalize the fluorescence signal or the percentage of viable GFP-positive cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.[2]
-
Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 of the bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium.
-
DM4-ADC.
-
Two sets of 96-well tissue culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).[7]
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the Ag+ cells with the DM4-ADC at a relevant concentration for 48-72 hours.[2] Include wells with untreated Ag+ cells as a control.
-
Collect the culture supernatant (conditioned medium).[2]
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Incubation and Viability Assessment:
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect mediated by the released payload.[2]
-
Conclusion
The DM4 payload, when utilized with a cleavable linker, demonstrates a potent bystander effect crucial for eradicating heterogeneous tumors. This comparative guide provides the foundational knowledge, experimental protocols, and visual aids necessary for researchers to effectively validate and compare the bystander killing capacity of DM4-based ADCs. A thorough understanding and empirical validation of the bystander effect are paramount for the rational design of ADCs with an optimized therapeutic window, ultimately leading to the development of more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating Cross-Reactivity: A Comparative Guide to (R)-DM4-SPDP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the various payloads utilized, the maytansinoid derivative (R)-DM4 has garnered significant attention. This guide provides an objective comparison of (R)-DM4-SPDP ADCs, focusing on their cross-reactivity and off-target effects, supported by experimental data and detailed methodologies. Understanding these parameters is crucial for predicting potential toxicities and optimizing the therapeutic window of novel ADC candidates.
The Critical Role of the Linker and Payload in ADC Specificity
The specificity of an ADC is not solely determined by the antibody's affinity for its target antigen. The linker, which connects the antibody to the payload, and the payload itself, play pivotal roles in the overall safety and efficacy profile of the ADC. The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a commonly used heterobifunctional crosslinker that forms a disulfide bond with a thiol-containing payload like DM4.[1] This disulfide bond is designed to be stable in the systemic circulation but cleavable in the reducing environment of the tumor cell, releasing the cytotoxic payload.[2]
However, premature release of the payload in circulation can lead to off-target toxicity, a significant challenge in ADC development.[3] Furthermore, non-specific uptake of the intact ADC by healthy tissues can also contribute to adverse effects.[4] Therefore, rigorous cross-reactivity studies are essential to evaluate the potential for on-target, off-tumor toxicity (binding to the target antigen on healthy tissues) and off-target toxicity (binding to unintended targets).[3][5]
Comparative Analysis of Off-Target Cytotoxicity
Evaluating the cytotoxic effects of ADCs on both antigen-positive (target) and antigen-negative (non-target) cell lines is a fundamental step in assessing off-target toxicity. The half-maximal inhibitory concentration (IC50) is a key metric, with a significant difference in IC50 values between target and non-target cells indicating high specificity.
While direct head-to-head comparative studies of this compound ADCs against a wide array of other ADCs in a single comprehensive report are limited in publicly available literature, we can synthesize data from various sources to provide a comparative overview. The following table summarizes representative in vitro cytotoxicity data for DM4-containing ADCs and other common ADC platforms.
| ADC Platform | Target Cell Line | Antigen | IC50 (nM) | Non-Target Cell Line | IC50 (nM) | Fold Difference | Reference |
| This compound ADC | SK-BR-3 (Breast Cancer) | HER2 | ~1-10 | MCF-7 (Breast Cancer) | >1000 | >100-1000 | Synthesized Data* |
| T-DM1 (DM1-MCC) | N87 (Gastric Cancer) | HER2 | ~0.1 | MCF-7 (HER2-low) | ~350 | ~3500 | [6] |
| MMAE-VC ADC | BT-474 (Breast Cancer) | HER2 | ~0.1-1 | MCF-7 (HER2-negative) | >100 | >100-1000 | [7] |
| Free DM4 | Various Cancer Cell Lines | N/A | 0.03 - 3.1 | N/A | N/A | N/A | [8] |
| Free MMAE | Various Cancer Cell Lines | N/A | 0.07 - 3.1 | N/A | N/A | N/A | [9] |
Note: The data for this compound ADC is a representative range synthesized from general knowledge and not from a single direct comparative study. The IC50 values can vary significantly based on the specific antibody, target antigen expression levels, and experimental conditions.
Experimental Protocols for Assessing Cross-Reactivity
Accurate and reproducible experimental protocols are fundamental to the reliable assessment of ADC cross-reactivity. Below are detailed methodologies for key experiments.
In Vitro Off-Target Cytotoxicity Assay (MTT Assay)
This assay determines the IC50 of an ADC on both target and non-target cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
This compound ADC and other comparator ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both target-positive and target-negative cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium and add them to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[11]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[13]
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is the gold standard for evaluating the binding of an ADC to a panel of normal human tissues to identify potential off-target binding.
Materials:
-
Frozen normal human tissue panel (FDA-recommended panel of 32 tissues) from at least three unrelated donors.[14]
-
This compound ADC (biotinylated or with a tag for detection)
-
Positive control antibody (known to bind to a specific tissue)
-
Negative control (isotype control antibody)
-
Blocking solution (e.g., normal serum)
-
Detection system (e.g., streptavidin-HRP and DAB substrate for biotinylated ADC)
-
Microscope
Procedure:
-
Tissue Sectioning: Cryosection the frozen human tissues.
-
Antigen Retrieval (if necessary): For some tissues, an antigen retrieval step may be required.
-
Blocking: Block non-specific binding sites on the tissue sections using a blocking solution.
-
Antibody Incubation: Incubate the tissue sections with the biotinylated this compound ADC, positive control, and negative control antibodies at optimized concentrations.[14]
-
Detection: Apply the detection system to visualize the antibody binding.
-
Microscopic Analysis: A qualified pathologist examines the stained tissue sections to assess the presence, intensity, and cellular location of any binding.
Flow Cytometry for Off-Target Binding
Flow cytometry can be used to quantify the binding of an ADC to non-target cells in a suspension.
Materials:
-
Target-negative cell line
-
This compound ADC labeled with a fluorescent dye (e.g., FITC)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the target-negative cells in FACS buffer.
-
Antibody Incubation: Incubate the cells with a range of concentrations of the fluorescently labeled this compound ADC. Include unstained cells as a negative control.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.
-
Data Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which indicates the extent of off-target binding.
Visualizing the Mechanism of Action and Experimental Workflow
Understanding the signaling pathways affected by the ADC's payload and the experimental workflow for its evaluation is crucial for comprehensive analysis.
Signaling Pathway of DM4-Induced Apoptosis
(R)-DM4, like other maytansinoids, is a potent microtubule-targeting agent.[13] It binds to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest, which ultimately triggers apoptosis.[11]
References
- 1. Peer-Reviewed Articles on ADCs | [review9779.rssing.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 5. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of In Vitro and In Vivo Stability of (R)-DM4-SPDP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Stability Profiles of (R)-DM4-SPDP ADCs
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and their efficacy and safety are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a comparative overview of the in vitro and in vivo stability of ADCs utilizing the (R)-DM4 maytansinoid payload conjugated via a succinimidyl pyridyldithio propionate (B1217596) (SPDP) linker. Understanding the stability of this disulfide-based linkage is paramount for predicting clinical performance, as premature drug release can lead to off-target toxicity, while a linker that is too stable may hinder the delivery of the cytotoxic payload to the target cancer cells.
Executive Summary of Stability: In Vitro vs. In Vivo
The SPDP linker is designed to be cleaved in the reducing environment of the cell, releasing the potent microtubule-inhibiting agent, DM4. However, the stability of the disulfide bond can differ significantly between controlled in vitro settings and the complex biological milieu in vivo.
In vitro stability is typically assessed in plasma or serum from various species to model the systemic circulation. These studies often show a relatively predictable and slower rate of drug release, primarily driven by thiol-disulfide exchange reactions with plasma components like albumin and cysteine.
In vivo stability , on the other hand, is influenced by a multitude of factors beyond simple chemical exchange, including enzymatic degradation, cellular uptake, and target-mediated drug disposition. This often leads to a more rapid clearance of the conjugated drug in vivo compared to what might be predicted from in vitro plasma stability assays alone. The clearance of the ADC has been shown to decrease with an increase in the steric hindrance of the disulfide linker[1].
Quantitative Data Comparison
The following tables summarize representative quantitative data on the stability of maytansinoid ADCs with disulfide linkers, which can be considered indicative of the performance of this compound ADCs.
Table 1: In Vitro Plasma Stability of a Model Maytansinoid-SPDP ADC
| Time (hours) | Average Drug-to-Antibody Ratio (DAR) in Human Plasma | Average Drug-to-Antibody Ratio (DAR) in Mouse Plasma | Percent Payload Release in Human Plasma | Percent Payload Release in Mouse Plasma |
| 0 | 3.8 | 3.8 | 0% | 0% |
| 24 | 3.6 | 3.4 | 5.3% | 10.5% |
| 48 | 3.4 | 3.0 | 10.5% | 21.1% |
| 72 | 3.2 | 2.6 | 15.8% | 31.6% |
| 168 | 2.8 | 2.0 | 26.3% | 47.4% |
Note: Data is hypothetical and aggregated from typical findings for disulfide-linked maytansinoid ADCs to illustrate comparative trends.
Table 2: In Vivo Pharmacokinetic Parameters of a Model Maytansinoid-SPDP ADC in Mice
| Parameter | ADC (Conjugated Antibody) | Total Antibody |
| Clearance (mL/hr/kg) | 0.8 | 0.4 |
| Half-life (t½) (hours) | 40 | 100 |
| Area Under the Curve (AUC) (µg*hr/mL) | 1200 | 2500 |
Note: Data is representative of typical pharmacokinetic profiles for disulfide-linked maytansinoid ADCs in rodent models. The faster clearance and shorter half-life of the ADC compared to the total antibody indicate in vivo linker cleavage.[1]
Experimental Protocols
Accurate assessment of ADC stability requires robust and well-defined experimental protocols.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix over time.
-
Preparation of ADC and Plasma: The this compound ADC is incubated in plasma (e.g., human, mouse, rat, or cynomolgus monkey) at a concentration of approximately 100 µg/mL. A buffer control is run in parallel.
-
Incubation: Samples are incubated at 37°C for a time course, typically up to 7 days.
-
Sample Collection: Aliquots are taken at specified time points (e.g., 0, 24, 48, 72, 120, 168 hours) and immediately frozen at -80°C to halt any further reaction.
-
Analysis: The average Drug-to-Antibody Ratio (DAR) is determined using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of released payload can be quantified by LC-MS/MS.
In Vivo Pharmacokinetic Study
This study assesses the stability and clearance of the ADC in a living organism.
-
Animal Model: Typically, mice or rats are used.
-
ADC Administration: A single intravenous (IV) dose of the this compound ADC is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Plasma Preparation: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentrations of the total antibody and the intact ADC (conjugated antibody) are measured using methods like ELISA or LC-MS/MS.[2] These measurements allow for the calculation of pharmacokinetic parameters such as clearance, half-life, and area under the curve.
Visualizing the Processes
To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of action of an this compound ADC.
Caption: Workflow for comparing in vitro and in vivo ADC stability.
Conclusion
The stability of the SPDP linker in this compound ADCs is a critical attribute that dictates the therapeutic window. While in vitro plasma stability assays provide valuable initial insights, they often underestimate the rate of drug deconjugation that occurs in vivo. A comprehensive understanding, derived from both in vitro and in vivo studies, is essential for the rational design and clinical translation of next-generation ADCs. The interplay between linker chemistry, payload properties, and the biological environment ultimately governs the success of these targeted therapies. Researchers should carefully consider the differences in stability profiles when interpreting preclinical data and predicting clinical outcomes.
References
A Comparative Guide to the Validation of Analytical Methods for (R)-DM4-SPDP Quantification
For researchers, scientists, and drug development professionals engaged in the characterization of antibody-drug conjugates (ADCs), the accurate quantification of the cytotoxic payload is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of (R)-DM4-SPDP, a maytansinoid payload linked via a disulfide-containing linker. The performance of key methodologies is objectively compared, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
The primary analytical techniques for quantifying ADC payloads and related species include Ligand-Binding Assays (LBAs) such as ELISA, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectrophotometry.[1][2][3] Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the specific analyte being measured (e.g., total antibody, conjugated payload, or free payload).[1][3]
Comparison of Key Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific context of the analysis, such as pharmacokinetic studies, determination of drug-to-antibody ratio (DAR), or measurement of catabolites.[3][4][5]
| Analytical Method | Principle | Advantages | Limitations | Typical Analytes Measured |
| ELISA | Specific antibody-antigen interaction.[4][5] | - High throughput- Cost-effective- High sensitivity for antibodies.[1] | - Potential for cross-reactivity- Limited DAR specificity- Matrix interference.[1] | - Total antibody- Conjugated ADC- DM4 catabolites.[4][5] |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and quantification.[1][3] | - High specificity and selectivity- Accurate quantification of the small molecule payload- Ability to measure different components in a single test.[1][3] | - Lower throughput than LBA- Higher equipment cost- Potential for matrix effects.[2][6] | - Intact ADC- Conjugated payload- Unconjugated (free) DM4 and its metabolites.[1][7] |
| UV/Vis Spectrophotometry | Measurement of light absorbance by the analyte at specific wavelengths.[8][9] | - Quick and simple- Low cost.[8] | - Less accurate for complex mixtures- Cannot provide information on drug load distribution.[3] | - Average drug-to-antibody ratio (DAR).[3][8] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and validation.
Competitive ELISA for DM4 Catabolite Quantification
This method is highly sensitive for the measurement of maytansinoid catabolites in biological samples.[4][5]
Principle: The assay is based on the competitive inhibition of the binding of a biotinylated anti-maytansine antibody to an immobilized BSA-maytansinoid conjugate by the maytansinoid analyte in the sample.[4][5]
Protocol:
-
Coating: Coat a 96-well plate with a BSA-maytansinoid conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.
-
Competition: Add standards and samples containing the DM4 catabolite, followed by the addition of a biotinylated anti-maytansine antibody. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm. The concentration of the DM4 catabolite is inversely proportional to the signal.
A study using a similar competitive ELISA for maytansinoid catabolites reported an EC50 of about 0.1 nM.[4][5]
LC-MS/MS for Free (R)-DM4 Quantification
LC-MS/MS provides high sensitivity and specificity for the quantification of the free payload in biological matrices.[1][10]
Principle: Samples are processed to remove proteins, and the analyte is separated using liquid chromatography and detected by tandem mass spectrometry.[11][12]
Protocol:
-
Sample Preparation: Precipitate proteins in the plasma or serum sample with acetonitrile (B52724).[10] Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase column.[7] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[10] Monitor specific precursor-to-product ion transitions for DM4 and an internal standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[10]
A validated HPLC-DAD method for DM4 and its metabolite S-Me-DM4 reported a limit of detection (LOD) of 0.025 μg/mL and a limit of quantification (LOQ) of 0.06 μg/mL for both analytes.[7]
UV/Vis Spectrophotometry for DAR Determination
This method provides a relatively simple way to estimate the average drug-to-antibody ratio (DAR).[8][9]
Principle: The absorbances of the ADC solution are measured at two wavelengths: one where the antibody and the drug absorb (typically 280 nm) and one where primarily the drug absorbs (e.g., 252 nm for DM4).[13][14]
Protocol:
-
Sample Preparation: Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).
-
Spectrophotometric Measurement: Measure the absorbance of the ADC solution at 280 nm and 252 nm using a UV/Vis spectrophotometer.
-
Calculation: The DAR is calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.
The accuracy of this method can be affected by the presence of unconjugated drug and assumes that the conjugation does not significantly alter the extinction coefficient of the antibody.[3]
Visualizing Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental processes.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. researchgate.net [researchgate.net]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. cellmosaic.com [cellmosaic.com]
A Comparative Analysis of DM4 and S-methyl-DM4 Cytotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the cytotoxic properties of the maytansinoid derivatives DM4 and its metabolite, S-methyl-DM4. This document delves into their mechanisms of action, presents quantitative cytotoxicity data, details standardized experimental protocols, and illustrates the key signaling pathways involved in their induction of cell death.
Mechanism of Action: Microtubule Disruption and Apoptotic Induction
Both DM4 (ravtansine) and its S-methylated metabolite, S-methyl-DM4, are highly potent microtubule-targeting agents.[1][2] Their primary mechanism of cytotoxic action involves the inhibition of tubulin polymerization.[] By binding to tubulin, they disrupt the assembly of microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[2][] This interference triggers a cascade of events leading to cancer cell death:
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, culminating in programmed cell death.[2][4]
S-methyl-DM4 is a key metabolite of DM4, particularly in the context of antibody-drug conjugates (ADCs), where DM4 is used as a payload.[][5] Upon internalization of an ADC, the linker is cleaved, releasing DM4, which can then be methylated within the cell to form S-methyl-DM4.[6]
Comparative Cytotoxicity: A Data-Driven Overview
One study directly comparing the two in the SK-BR-3 human breast cancer cell line found the IC50 of S-methyl-DM4 to be less than 30 pM, whereas the IC50 for DM4 was in the range of 0.3 to 0.4 nM (300-400 pM). This represents a more than 10-fold increase in cytotoxic potency for the S-methylated form. Furthermore, another study concluded that S-methyl-DM1 and S-methyl-DM4 were more potent than the parent maytansine (B1676224) compound across a panel of human carcinoma cell lines, further supporting the enhanced cytotoxicity of S-methyl-DM4.[1]
The following table summarizes available IC50 values for DM4 and S-methyl-DM4. It is important to note that these values are compiled from different studies and experimental conditions may vary. Therefore, direct comparisons should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 nM |
| S-methyl-DM4 | SK-BR-3 | Breast Cancer | < 30 pM |
| S-methyl-DM4 | COLO 205 | Colon Cancer | Data suggests high potency |
| S-methyl-DM4 | A-375 | Melanoma | Data suggests high potency |
Experimental Protocols
The following provides a detailed methodology for a common in vitro cytotoxicity assay used to evaluate compounds like DM4 and S-methyl-DM4.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4 and S-methyl-DM4 stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of DM4 and S-methyl-DM4 in complete culture medium. A typical concentration range might be from 0.01 pM to 100 nM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plates for 15-20 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: Maytansinoid-Induced Apoptosis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
Benchmarking (R)-DM4-SPDP Antibody-Drug Conjugates Against Approved Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload (R)-DM4, particularly those with an SPDP-type linker, against a range of currently approved ADC therapies. The aim is to offer a comprehensive resource for researchers and drug developers, featuring quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to inform preclinical and clinical development strategies.
Executive Summary
Antibody-drug conjugates have revolutionized the landscape of targeted cancer therapy. The strategic selection of an appropriate payload and linker system is critical to the success of an ADC. The cytotoxic agent (R)-DM4, a potent maytansinoid tubulin inhibitor, linked via a cleavable disulfide-containing linker such as SPDP (or the functionally similar sulfo-SPDB), represents a promising platform for ADC development. This guide benchmarks this platform against established, FDA-approved ADCs, providing a framework for evaluating its potential therapeutic index and identifying optimal applications.
Comparative Analysis of ADC Technologies
The following tables summarize the key characteristics, efficacy, and safety profiles of a DM4-based ADC, Mirvetuximab soravtansine-gynx (Elahere), and other prominent approved ADCs. This allows for a direct comparison of different payload potencies, linker technologies, and their clinical outcomes in various oncology indications.
Table 1: Characteristics of Selected Approved Antibody-Drug Conjugates
| ADC Name | Target Antigen | Payload | Payload MOA | Linker Type | Approved Indication(s) (Selected) |
| Mirvetuximab soravtansine-gynx (Elahere) | Folate Receptor alpha (FRα) | DM4 | Microtubule inhibitor | Cleavable (Disulfide) | Platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer[1][2] |
| Ado-trastuzumab emtansine (Kadcyla®) | HER2 | DM1 | Microtubule inhibitor | Non-cleavable | HER2-positive breast cancer |
| Fam-trastuzumab deruxtecan-nxki (Enhertu®) | HER2 | Deruxtecan (DXd) | Topoisomerase I inhibitor | Cleavable | HER2-positive breast cancer, HER2-low breast cancer, HER2-mutant NSCLC, HER2-positive gastric cancer |
| Brentuximab vedotin (Adcetris®) | CD30 | MMAE | Microtubule inhibitor | Cleavable | Hodgkin lymphoma, anaplastic large cell lymphoma[3] |
| Sacituzumab govitecan-hziy (Trodelvy®) | Trop-2 | SN-38 | Topoisomerase I inhibitor | Cleavable | Triple-negative breast cancer, urothelial carcinoma, HR+/HER2- breast cancer[4][5] |
| Enfortumab vedotin-ejfv (Padcev®) | Nectin-4 | MMAE | Microtubule inhibitor | Cleavable | Urothelial cancer[6][7][8] |
| Polatuzumab vedotin-piiq (Polivy®) | CD79b | MMAE | Microtubule inhibitor | Cleavable | Diffuse large B-cell lymphoma |
| Tisotumab vedotin-tftv (Tivdak®) | Tissue Factor | MMAE | Microtubule inhibitor | Cleavable | Recurrent or metastatic cervical cancer[9][10][11] |
| Belantamab mafodotin-blmf (Blenrep®) | BCMA | MMAF | Microtubule inhibitor | Non-cleavable | Relapsed or refractory multiple myeloma[12][13][14] |
| Loncastuximab tesirine-lpyl (Zynlonta®) | CD19 | PBD | DNA alkylating agent | Cleavable | Relapsed or refractory large B-cell lymphoma |
Table 2: Comparative Efficacy of Selected Approved ADCs in Pivotal Trials
| ADC Name | Trial Name (Indication) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Mirvetuximab soravtansine-gynx | MIRASOL (Platinum-Resistant Ovarian Cancer) | 42% | 5.6 months | 16.5 months |
| Ado-trastuzumab emtansine (Kadcyla®) | EMILIA (HER2+ mBC, 2L+) | 43.6% | 9.6 months | 30.9 months |
| Fam-trastuzumab deruxtecan-nxki (Enhertu®) | DESTINY-Breast03 (HER2+ mBC, 2L) | 79.7% | 28.8 months | Not Reached |
| Brentuximab vedotin (Adcetris®) | Pivotal Phase 2 (Relapsed/Refractory HL) | 75% (34% CR) | 9.3 months | 40.5 months[3] |
| Sacituzumab govitecan-hziy (Trodelvy®) | ASCENT (mTNBC, 2L+) | 35% | 5.6 months | 12.1 months |
| Enfortumab vedotin-ejfv (Padcev®) | EV-301 (Metastatic Urothelial Cancer, 3L) | 40.6% | 5.6 months | 12.9 months |
| Polatuzumab vedotin-piiq (Polivy®) | GO29365 (R/R DLBCL) | 40% (with BR) | 9.5 months (with BR) | 12.4 months (with BR) |
| Tisotumab vedotin-tftv (Tivdak®) | innovaTV 204 (Metastatic Cervical Cancer, 2L/3L) | 24% | 4.2 months | 12.1 months |
| Belantamab mafodotin-blmf (Blenrep®) | DREAMM-2 (R/R Multiple Myeloma) | 31% | 2.9 months | 13.7 months |
| Loncastuximab tesirine-lpyl (Zynlonta®) | LOTIS-2 (R/R DLBCL, 3L+) | 48.3% | 4.9 months | 9.9 months |
Table 3: Comparative Safety Profiles of Selected Approved ADCs (% Grade ≥3 Adverse Events)
| ADC Name | Neutropenia | Thrombocytopenia | Anemia | Peripheral Neuropathy | Ocular Toxicity | Other Key Toxicities (Grade ≥3) |
| Mirvetuximab soravtansine-gynx | 3% | 1% | 8% | 1% | 11%[1] | Pneumonitis (1%), Diarrhea (1%), Nausea (1%)[1] |
| Ado-trastuzumab emtansine (Kadcyla®) | 8.3% | 12.9% | 5.5% | 2.2% | - | Increased AST/ALT (4.3%/2.9%), Fatigue (2.2%) |
| Fam-trastuzumab deruxtecan-nxki (Enhertu®) | 19.1% | 7.5% | 8.7% | 1.5% | - | Nausea (7.6%), Fatigue (7.6%), ILD/Pneumonitis (2.7%) |
| Brentuximab vedotin (Adcetris®) | 21% | 9% | 10% | 13% | - | Febrile Neutropenia (6%)[15] |
| Sacituzumab govitecan-hziy (Trodelvy®) | 47%[4] | 5% | 10% | <1% | - | Diarrhea (12%), Febrile Neutropenia (7%)[4] |
| Enfortumab vedotin-ejfv (Padcev®) | 8% | 1% | 7% | 3.4% | - | Rash (13%), Hyperglycemia (6%) |
| Polatuzumab vedotin-piiq (Polivy®) | 41% (with BR) | 25% (with BR) | 12% (with BR) | 7% (with BR) | - | Febrile Neutropenia (11% with BR), Infections (16% with BR) |
| Tisotumab vedotin-tftv (Tivdak®) | 3% | 1% | 5% | 7% | 3.8% (severe ulcerative keratitis in 3.2%)[11] | Hemorrhage (5%), Ileus (6%)[11] |
| Belantamab mafodotin-blmf (Blenrep®) | 3% | 4% | 7% | 1% | 46% (keratopathy) | - |
| Loncastuximab tesirine-lpyl (Zynlonta®) | 26% | 17% | 12% | - | - | Increased GGT (17%), Edema (3%) |
Mechanism of Action: (R)-DM4-SPDP ADCs
ADCs constructed with the (R)-DM4 payload and a cleavable SPDP linker exert their cytotoxic effects through a multi-step process. This targeted delivery system is designed to maximize the therapeutic window by delivering the potent cytotoxic agent directly to the tumor cells while minimizing systemic exposure.
Caption: Mechanism of action for a DM4-SPDP antibody-drug conjugate.
Experimental Protocols
The following section details standardized methodologies for the preclinical evaluation of ADCs, crucial for establishing efficacy and safety profiles.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the released ADC payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
ADC and control antibody
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 96-144 hours.
-
Imaging and Analysis: Use a fluorescence microscope or high-content imager to quantify the number of viable fluorescently labeled antigen-negative cells. A decrease in the fluorescent cell population in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for tumor implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human cancer cell line into the flank of the immunocompromised mice.[17][18]
-
Tumor Growth and Staging: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[17]
-
ADC Administration: Administer the ADC and controls (e.g., vehicle, unconjugated antibody) via an appropriate route (typically intravenous) at specified dose levels and schedules.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of toxicity.[18]
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Caption: A generalized workflow for the preclinical evaluation of an antibody-drug conjugate.
Conclusion
The this compound ADC platform demonstrates significant promise, with Mirvetuximab soravtansine-gynx serving as a clinical proof-of-concept. Its potent microtubule-inhibiting payload, combined with a cleavable linker that allows for a bystander effect, offers a compelling therapeutic strategy. When benchmarked against other approved ADCs, the DM4 platform shows a distinct efficacy and safety profile. The choice of target antigen and the characteristics of the tumor microenvironment are critical determinants of its potential success. The experimental protocols provided herein offer a standardized approach for the rigorous preclinical evaluation of novel DM4-based ADCs, facilitating informed decision-making for their advancement into clinical development.
References
- 1. ELAHERE® (mirvetuximab soravtansine-gynx) for Injection, prescribing information | HCP [elaherehcp.com]
- 2. Mirvetuximab Soravtansine-gynx (Elahere) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. trodelvy.com [trodelvy.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. padcev.com [padcev.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. info.caremark.com [info.caremark.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. fepblue.org [fepblue.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. gskpro.com [gskpro.com]
- 13. blenrephcp.com [blenrephcp.com]
- 14. imf-d8-prod.s3.us-west-1.wasabisys.com [imf-d8-prod.s3.us-west-1.wasabisys.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-DM4-SPDP: A Guide for Laboratory Professionals
(R)-DM4-SPDP is a highly potent cytotoxic agent integral to the development of antibody-drug conjugates (ADCs). As a compound combining a potent maytansinoid toxin (DM4) with a chemical linker (SPDP), its handling and disposal demand rigorous safety protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Due to its high cytotoxicity, all handling of this compound, whether in solid form or in solution, must be conducted within a certified chemical fume hood or a biological safety cabinet.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.[2]
Emergency Exposure Procedures:
-
If Swallowed: Get emergency medical help immediately.[1][2] Rinse mouth, but do NOT induce vomiting.[1][2]
-
If on Skin: Wash with plenty of water.[2] Take off immediately all contaminated clothing and wash it before reuse.[1] Get emergency medical help immediately.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2]
Quantitative Safety and Hazard Data
The following table summarizes the key hazard classifications for DM4, the cytotoxic component of this compound. This information underscores the critical need for stringent safety and disposal measures.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Category 2, Fatal if swallowed.[2] | ☠️ | P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1][2] |
| Acute Toxicity, Dermal | Category 1, Fatal in contact with skin.[2] | ☠️ | P302+P352: IF ON SKIN: Wash with plenty of water.[1][2] |
| Skin Corrosion | Sub-category 1B, Causes severe skin burns and eye damage.[2] | corrosive | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Germ Cell Mutagenicity | Category 1B, May cause genetic defects.[2] | health hazard | P203: Obtain, read and follow all safety instructions before use.[1][2] |
| Reproductive Toxicity | Category 1B.[2] | health hazard | P203: Obtain, read and follow all safety instructions before use.[1][2] |
| Specific Target Organ Toxicity | Category 1, Causes damage to organs.[1][2] | health hazard | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1][2] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound and associated contaminated materials is through a licensed hazardous waste contractor, typically involving incineration.[1][3] Under no circumstances should this material be discharged into sewer systems. [1]
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical.
-
Solid Waste:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemically resistant container.
-
Place all contaminated disposable items, including gloves, pipette tips, weigh boats, absorbent pads, and other consumables, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
-
Liquid Waste:
-
Organic Solutions: For small volumes of this compound dissolved in organic solvents (e.g., DMSO, DMF), absorb the liquid onto an inert material like vermiculite (B1170534) or sand.[4] Dispose of the absorbed material as solid hazardous waste.[4]
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible liquid hazardous waste container.[4] Do not fill containers beyond 90% capacity to avoid spills.
-
Step 2: Decontamination of Labware and Surfaces
-
Reusable Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual compound.
-
Collect this initial solvent rinse as hazardous liquid waste.[4]
-
Following the solvent rinse, wash the glassware with soap and water.
-
-
Work Surfaces:
-
Decontaminate work surfaces within the fume hood by wiping them down with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant.
-
Dispose of all cleaning materials (wipes, cloths) as solid hazardous waste.[4]
-
Step 3: Labeling and Storage of Waste Containers
-
Clearly label all waste containers with the words "Hazardous Waste - Cytotoxic" .[5]
-
List all chemical constituents, including "this compound" and any solvents.[5]
-
Ensure the label is securely affixed, legible, and includes the accumulation start date.[6]
-
Store sealed waste containers in a designated, secure satellite accumulation area that is under the control of the generator, away from incompatible materials.[5]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the consolidated and labeled waste containers.[4]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Navigating the Safe Handling of (R)-DM4-SPDP: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the potent nature of antibody-drug conjugate (ADC) components like (R)-DM4-SPDP demands stringent safety and handling protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a drug-linker conjugate composed of the highly potent cytotoxic agent DM4, a maytansinoid, and a linker for conjugation to an antibody.[1][2][3][4][5] Due to the inherent toxicity of the DM4 payload, which inhibits tubulin polymerization and leads to mitotic arrest and cell death, all handling of this compound must be conducted with the utmost care.[1] The following procedural guidance is based on best practices for handling highly potent cytotoxic compounds and antibody-drug conjugates.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment strategy is paramount when working with this compound. The following table summarizes the recommended PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination and allows for the safe removal of the outer glove if compromised. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. The gown should fasten in the back. | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosols of the hazardous material. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling the powdered form of the compound. | Minimizes the risk of inhaling aerosolized particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Workflow for Handling this compound
Adherence to a strict operational workflow is critical for minimizing the risk of exposure. The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational workflow for the safe handling of this compound.
Detailed Handling Procedures
Reconstitution of this compound
Accurate preparation of this compound solutions is critical for both experimental success and safety. The following is a general protocol for reconstitution:
-
Preparation: Ensure all necessary equipment, including a calibrated balance, appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO), and vortex mixer, are within the designated containment area (e.g., a certified chemical fume hood or glove box).
-
Weighing: Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolution: Add the appropriate volume of solvent to the vial containing the powder.
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area.2. Wear appropriate PPE as detailed above.3. Cover the spill with absorbent pads, starting from the outside and working inwards.4. For powders, gently cover with a damp absorbent pad to avoid aerosolization.5. Clean the area with a suitable decontamination solution (see below), followed by 70% ethanol.6. Place all contaminated materials in a designated cytotoxic waste container. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the area and restrict access.2. Notify the institutional Environmental Health and Safety (EHS) office immediately.3. Only personnel trained in hazardous spill response should perform the cleanup, wearing appropriate respiratory protection in addition to standard PPE.4. Follow institutional procedures for large cytotoxic spills. |
Decontamination
While specific deactivating agents for maytansinoids are not extensively documented in readily available literature, general procedures for cytotoxic drug decontamination should be followed. Studies on other cytotoxic agents suggest the following can be effective for surface cleaning:
-
Detergent Solution: A solution of a mild detergent can be used to physically remove the compound from surfaces.
-
Sodium Hypochlorite (B82951): A dilute solution of sodium hypochlorite (e.g., 0.5%) can be effective in deactivating many cytotoxic drugs.[6] However, its compatibility with laboratory surfaces and equipment must be considered, and it should be followed by a rinse with water to remove residue.
-
70% Isopropanol or Ethanol: Can be used for a final rinse of the decontaminated area.
It is recommended to clean the affected area at least twice with a decontamination solution.[7]
Disposal Plan
All waste generated during the handling of this compound is considered cytotoxic and must be disposed of according to institutional and local regulations for hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, absorbent pads, and weighing paper, must be placed in a clearly labeled, leak-proof cytotoxic waste container. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not dispose of down the drain. |
| Sharps | Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is also labeled for cytotoxic waste. |
All cytotoxic waste containers must be handled and disposed of by a licensed hazardous waste management facility, typically via incineration.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with the potent cytotoxic agent this compound, advancing the field of drug development while prioritizing the well-being of all laboratory personnel.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. gerpac.eu [gerpac.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
